Usp5-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C19H20ClN3O5S |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
2-[[5-[4-(4-chlorophenyl)piperidin-1-yl]sulfonylpyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H20ClN3O5S/c20-15-3-1-13(2-4-15)14-7-9-23(10-8-14)29(27,28)16-5-6-17(21-11-16)19(26)22-12-18(24)25/h1-6,11,14H,7-10,12H2,(H,22,26)(H,24,25) |
Clave InChI |
HIWYRXWPCQHOSO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=C(C=C3)C(=O)NCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Usp5-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Usp5-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5). This document details the molecular interactions, quantitative efficacy, experimental methodologies, and the impact of this compound on key cellular signaling pathways.
Core Mechanism of Action: Competitive Inhibition of the USP5 ZnF-UBD
This compound functions as a selective and competitive inhibitor of the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of USP5.[1][2] The primary mechanism involves this compound directly competing with ubiquitin for binding to this specific domain. By occupying the ZnF-UBD, this compound effectively blocks the initial recognition and binding of polyubiquitin chains to the USP5 enzyme. This prevention of substrate binding subsequently inhibits the catalytic activity of USP5, leading to a halt in the hydrolysis of ubiquitin chains.[1][2] Consequently, the disassembly of unanchored polyubiquitin chains is hindered, a key function of USP5 in maintaining the cellular pool of monoubiquitin.[3][4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, measuring its binding affinity and inhibitory concentration. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/Substrate | Assay Type |
| KD | 2.8 µM | USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) |
| IC50 | 7 µM | N-terminally fluorescently labeled ubiquitin displacement from USP5 ZnF-UBD | Fluorescence Competition Assay |
| IC50 | 46 µM | N-terminally fluorescently labeled ubiquitin displacement from full-length USP5 | Fluorescence Competition Assay |
| IC50 | 0.8 µM | Lys48-linked diubiquitin (DU48-03 substrate) cleavage | In vitro deubiquitination assay |
| IC50 | 26 µM | Lys48-linked diubiquitin (DU48-02 substrate) cleavage | In vitro deubiquitination assay |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Competition Assay
This assay is employed to determine the ability of this compound to displace a fluorescently labeled ubiquitin probe from the USP5 ZnF-UBD.
-
Materials:
-
Biotinylated USP5 ZnF-UBD or full-length USP5 protein
-
Streptavidin-coated 384-well black flat-bottomed plates
-
N-terminally FITC-labeled Ubiquitin (FITC-Ub)
-
This compound at various concentrations
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20 (v/v), 1% DMSO (v/v)
-
Plate reader capable of measuring fluorescence polarization or intensity
-
-
Procedure:
-
Incubate 20 µL of 1 µM biotinylated USP5 protein in the wells of a streptavidin-coated plate for 1 hour at 4°C to allow for protein capture.
-
Wash the wells three times with 50 µL of assay buffer to remove any unbound protein.
-
Prepare a two-fold dilution series of this compound in the assay buffer.
-
Add 20 µL of the this compound dilutions and 0.2 µM FITC-Ub to the wells.
-
Incubate the plate for 1 hour at 4°C to allow for competitive binding.
-
Wash the wells seven times with 50 µL of assay buffer to remove unbound FITC-Ub.
-
Measure the fluorescence intensity or polarization in each well using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition (decrease in fluorescence signal) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6]
-
In Vitro Deubiquitination Assay
This assay directly measures the inhibitory effect of this compound on the catalytic activity of USP5.
-
Materials:
-
Recombinant USP5 enzyme
-
Lys48-linked diubiquitin (or other polyubiquitin chains) as a substrate
-
This compound at various concentrations
-
10X DUB Assay Buffer: 500mM Tris-HCl pH 7.2, 50mM MgCl2, 250mM KCl, 10mM DTT
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
-
-
Procedure:
-
Prepare a reaction mixture containing 1X DUB assay buffer, a fixed concentration of recombinant USP5, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the deubiquitination reaction by adding the Lys48-linked diubiquitin substrate to the mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin chains.
-
Quantify the band intensities to determine the extent of substrate cleavage at different inhibitor concentrations.
-
The IC50 value is calculated by plotting the percentage of inhibition of ubiquitin chain cleavage against the logarithm of the this compound concentration.[3][7]
-
Surface Plasmon Resonance (SPR) Assay
SPR is utilized to measure the direct binding affinity (KD) of this compound to the USP5 ZnF-UBD.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated USP5 ZnF-UBD
-
This compound at various concentrations
-
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20 (v/v), 1% DMSO (v/v)
-
-
Procedure:
-
Immobilize the biotinylated USP5 ZnF-UBD onto the streptavidin-coated sensor chip.
-
Prepare a series of this compound dilutions in the running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the binding response in real-time.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (KD), which represents the binding affinity.[6]
-
Signaling Pathway Interactions
Inhibition of USP5 by this compound has significant downstream effects on various signaling pathways critical in cellular homeostasis and disease, particularly in cancer.
USP5 and the p53 Signaling Pathway
USP5 is a negative regulator of the p53 tumor suppressor pathway. By disassembling unanchored polyubiquitin chains, USP5 maintains the pool of free ubiquitin, which is necessary for the proteasomal degradation of p53. Inhibition of USP5 by this compound leads to an accumulation of unanchored polyubiquitin chains. These chains compete with ubiquitinated p53 for proteasome binding, resulting in the stabilization and activation of p53.[3][4] This activation can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits USP5, leading to poly-ubiquitin accumulation and p53 stabilization.
USP5 and the Wnt/β-catenin Signaling Pathway
USP5 can also positively regulate the Wnt/β-catenin signaling pathway by deubiquitinating and stabilizing β-catenin, a key transcriptional co-activator in this pathway. By preventing the degradation of β-catenin, USP5 promotes its nuclear translocation and the subsequent transcription of Wnt target genes, which are often implicated in cell proliferation and survival. This compound, by inhibiting USP5, can lead to the downregulation of the Wnt/β-catenin pathway.
Caption: this compound inhibits USP5, promoting β-catenin degradation and downregulating Wnt signaling.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a USP5 inhibitor like this compound.
Caption: A generalized workflow for the discovery and characterization of USP5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. liverpool.ac.uk [liverpool.ac.uk]
The Core Interaction: A Technical Guide to Usp5-IN-1 and the USP5 ZnF-UBD Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitor Usp5-IN-1 and its interaction with the Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD) of Ubiquitin-Specific Protease 5 (USP5). USP5, also known as Isopeptidase T (ISOT), is a deubiquitinating enzyme crucial for maintaining ubiquitin homeostasis by processing unanchored polyubiquitin chains.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] this compound is a competitive inhibitor that specifically targets the ZnF-UBD of USP5, offering a promising avenue for modulating USP5 activity.[5][6]
Executive Summary
This compound is a selective, competitive inhibitor of the USP5 ZnF-UBD.[5] It functions by blocking the binding of ubiquitin to this domain, thereby inhibiting the catalytic activity of USP5 and preventing the hydrolysis of ubiquitin chains.[5] This inhibitor demonstrates significant selectivity for the USP5 ZnF-UBD over other homologous domains.[5] The following guide details the quantitative interaction data, experimental methodologies used for its characterization, and the broader context of USP5 signaling pathways.
Quantitative Interaction Data
The binding affinity and inhibitory potency of this compound against the USP5 ZnF-UBD and the full-length USP5 protein have been characterized using various biochemical and biophysical assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound
| Target Domain | Method | Dissociation Constant (KD) | Reference |
| USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) | 2.8 µM | [5] |
| USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) | 12 ± 3 µM (for compound 1, a precursor to this compound) | [7] |
Table 2: Inhibitory Activity of this compound
| Assay | Substrate | IC50 | Reference |
| USP5 Cleavage Assay | Lys48-linked diubiquitin (DU48-02) | 26 µM | [5] |
| USP5 Cleavage Assay | Lys48-linked diubiquitin (DU48-03) | 0.8 µM | [5] |
| Fluorescence Competition Assay (displacement of FITC-labeled ubiquitin) | USP5 ZnF-UBD | 7 µM | [5] |
| Fluorescence Competition Assay (displacement of FITC-labeled ubiquitin) | Full-length USP5 | 46 µM | [5] |
| In vitro USP5 catalytic activity assay | Ub2K48 substrate | 26 ± 9 µM | [7] |
Experimental Protocols
The characterization of the this compound and USP5 ZnF-UBD interaction relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[8]
Objective: To determine the dissociation constant (KD) of this compound binding to the USP5 ZnF-UBD.
Methodology:
-
Immobilization: Biotinylated USP5 ZnF-UBD is captured on a streptavidin-conjugated sensor chip. An empty flow cell is used for reference subtraction.[7]
-
Analyte Preparation: Serial dilutions of this compound are prepared in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20, 1% DMSO).[7]
-
Binding Measurement: The this compound solutions are injected over the sensor chip surface at a constant flow rate.[7] The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.[8]
-
Data Analysis: The equilibrium binding responses are plotted against the this compound concentrations. The KD value is then calculated by fitting the data to a steady-state affinity model.[7]
Fluorescence Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its binding site.
Objective: To determine the IC50 value of this compound for the displacement of fluorescently labeled ubiquitin from the USP5 ZnF-UBD and full-length USP5.
Methodology:
-
Protein Immobilization: Biotinylated USP5 ZnF-UBD or full-length USP5 is incubated in streptavidin-coated 384-well black flat-bottomed plates.[7] Unbound protein is removed by washing.[7]
-
Competition Reaction: A fixed concentration of N-terminally FITC-labeled ubiquitin is mixed with a serial dilution of this compound.[7] This mixture is then added to the wells containing the immobilized USP5 protein and incubated.[7]
-
Signal Detection: After incubation, the wells are washed to remove unbound FITC-ubiquitin.[7] The remaining fluorescence is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[7]
-
Data Analysis: The fluorescence signal is plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.[7]
In Vitro Deubiquitination Assay
This assay directly measures the enzymatic activity of USP5 on a specific ubiquitin substrate.
Objective: To determine the IC50 of this compound for the inhibition of USP5's catalytic activity.
Methodology:
-
Reaction Setup: Recombinant USP5 enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: The reaction is initiated by adding a fluorogenic ubiquitin substrate, such as Lys48-linked di-ubiquitin (Ub2K48) with an internally quenched fluorophore.[7]
-
Signal Measurement: The increase in fluorescence, resulting from the cleavage of the ubiquitin substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response inhibition curve.[7]
Signaling Pathways and Logical Relationships
USP5 is a key regulator in several critical cellular signaling pathways. This compound, by inhibiting USP5, can modulate these pathways.
USP5 Interaction and Inhibition by this compound
The core mechanism involves the competitive binding of this compound to the ZnF-UBD of USP5, which prevents the recognition of the C-terminal diglycine motif of ubiquitin.[5][9] This allosterically inhibits the catalytic activity of USP5.[3]
Caption: this compound competitively inhibits USP5 activity.
Key Signaling Pathways Regulated by USP5
USP5 has been shown to regulate multiple signaling pathways implicated in cancer and other diseases.
References
- 1. Structure and function of USP5: Insight into physiological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. structure-and-function-of-usp5-insight-into-physiological-and-pathophysiological-roles - Ask this paper | Bohrium [bohrium.com]
- 3. biorxiv.org [biorxiv.org]
- 4. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Activity Relationship of USP5 Inhibitors. | BioGRID [thebiogrid.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. The ubiquitin binding domain ZnF UBP recognizes the C-terminal diglycine motif of unanchored ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Usp5-IN-1: A Technical Guide to Early-Stage Research and Preclinical Studies
Introduction: Ubiquitin-Specific Protease 5 (USP5), also known as Isopeptidase T, is a deubiquitinating enzyme (DUB) crucial for maintaining cellular homeostasis by recycling ubiquitin.[1][2] USP5 disassembles unanchored polyubiquitin chains to maintain the pool of monoubiquitin and also stabilizes specific protein substrates by removing their ubiquitin tags.[3][4][5] Its overexpression and critical roles in regulating oncoproteins and tumor suppressors have implicated it in the progression of various cancers, including pancreatic, lung, and breast cancer, making it a compelling target for therapeutic intervention.[1][3][4][6]
Usp5-IN-1 (also referred to as compound 64) has emerged as a key chemical probe for studying USP5 function.[7][8] It is a selective, competitive inhibitor that targets the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of USP5, providing a valuable tool for early-stage drug discovery and preclinical research.[7][9] This guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism, in vitro activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as an allosteric inhibitor of USP5.[10] It selectively binds to the ZnF-UBD, a domain that specifically recognizes the C-terminal diglycine motif of ubiquitin.[7][11] By occupying this ubiquitin-binding site, this compound competitively blocks the recruitment of polyubiquitin chains to the enzyme.[7] This prevention of substrate binding allosterically inhibits the catalytic activity of USP5, hindering the hydrolysis of isopeptide bonds and the disassembly of polyubiquitin chains, particularly K48-linked chains.[7][10]
The downstream cellular consequence of USP5 inhibition is the accumulation of unanchored polyubiquitin chains.[5] These chains can competitively bind to proteasomes, preventing the degradation of other ubiquitinated proteins.[4][5] This can lead to the stabilization of key tumor suppressors like p53, which is otherwise targeted for proteasomal degradation.[4][5] Conversely, inhibition of USP5 can also prevent the deubiquitination and subsequent stabilization of oncoproteins that are its substrates, such as Cyclin D1 (CCND1).[4][12]
Caption: Mechanism of this compound action on the USP5 enzyme.
Quantitative Data
The following tables summarize the key quantitative data from in vitro characterization of this compound.
Table 1: In Vitro Activity & Binding Affinity of this compound
| Parameter | Target | Value | Assay Method | Reference |
|---|---|---|---|---|
| Binding Affinity (KD) | USP5 ZnF-UBD | 2.8 µM | Surface Plasmon Resonance (SPR) | [7][9] |
| IC50 (Catalytic Inhibition) | Full-length USP5 | 26 µM | IQF Assay (K48-linked di-ubiquitin) | [10] |
| IC50 (Catalytic Inhibition) | Full-length USP5 | 0.8 µM | Cleavage Assay (DU48-03 substrate) | [7] |
| IC50 (Catalytic Inhibition) | Full-length USP5 | 26 µM | Cleavage Assay (DU48-02 substrate) | [7] |
| IC50 (Ubiquitin Displacement) | USP5 ZnF-UBD | 7 µM | Fluorescence Competition | [7] |
| IC50 (Ubiquitin Displacement) | Full-length USP5 | 46 µM | Fluorescence Competition |[7] |
Table 2: Selectivity Profile of this compound
| Parameter | Target | Value | Assay Method | Reference |
|---|
| Selectivity | 9 Homologous ZnF-UBD Proteins | ≥30-fold | Not Specified |[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key assays used to characterize this compound.
Caption: A generalized workflow for in vitro inhibitor characterization.
In Vitro Deubiquitination Assay
This assay measures the enzymatic activity of USP5 on a ubiquitin substrate and its inhibition by this compound.
-
Principle: A fluorogenic substrate, such as Ubiquitin-AMC (7-amido-4-methylcoumarin) or an internally quenched fluorophore (IQF) linked to a di-ubiquitin chain, is used.[10][13] When the substrate is intact, the fluorescence is quenched. Upon cleavage by USP5, the fluorophore is released, producing a measurable signal proportional to enzyme activity.
-
Materials:
-
Protocol:
-
Pre-incubate USP5 enzyme with varying concentrations of this compound (or DMSO vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission at 350/460 nm for AMC).[13]
-
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of USP5's catalytic activity.
Fluorescence Competition Assay
This assay quantifies the ability of this compound to displace ubiquitin from the USP5 ZnF-UBD.
-
Principle: Biotinylated USP5 (either full-length or the isolated ZnF-UBD) is immobilized on a streptavidin-coated plate. A fluorescently-labeled ubiquitin (e.g., FITC-Ub) is added. In the absence of a competitor, FITC-Ub binds to USP5, and its fluorescence can be measured after washing away unbound molecules. This compound competes for the same binding site, displacing FITC-Ub and causing a dose-dependent decrease in the measured fluorescence.[10]
-
Materials:
-
Protocol:
-
Immobilize biotinylated USP5 protein onto the streptavidin-coated wells and incubate for 1 hour at 4°C. Wash wells to remove unbound protein.
-
Add a solution containing a fixed concentration of FITC-Ub and a serial dilution of this compound to the wells.
-
Incubate for 1 hour at 4°C to allow binding competition to reach equilibrium.
-
Wash the wells extensively to remove unbound FITC-Ub and inhibitor.
-
Measure the remaining fluorescence in each well using a microplate reader (e.g., excitation/emission at 485/528 nm for FITC).[10]
-
-
Data Analysis: Plot the fluorescence signal against the this compound concentration and fit to a dose-response curve to determine the IC50 for ubiquitin displacement.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the direct binding kinetics and affinity between this compound and its target protein.
-
Principle: This label-free technology measures changes in mass on the surface of a sensor chip. USP5 ZnF-UBD is immobilized on the chip. When this compound is flowed over the surface, it binds to the protein, causing an increase in the refractive index, which is detected as a response. The rate of association and dissociation can be measured to calculate the dissociation constant (KD).[10]
-
Materials:
-
Protocol:
-
Immobilize the biotinylated USP5 ZnF-UBD onto the surface of an SA sensor chip. An empty flow cell is used for reference subtraction.
-
Perform multi-cycle kinetics by injecting serial dilutions of this compound over the chip surface at a constant flow rate for a set contact time (e.g., 60-120 s).
-
Follow with a dissociation phase where only running buffer is flowed over the chip (e.g., 60-120 s).
-
Regenerate the chip surface if necessary between cycles.
-
-
Data Analysis: The resulting sensorgrams (response vs. time) are analyzed. KD values are calculated by fitting the data to a steady-state affinity model.[10]
Signaling Pathways and Therapeutic Potential
Inhibition of USP5 with probes like this compound has been shown to impact several critical cancer-related signaling pathways. While research on this compound itself is in early stages, studies on USP5 knockdown and next-generation derivatives provide a clear rationale for its therapeutic potential.[8]
p53 Tumor Suppressor Pathway
USP5 inhibition indirectly activates the p53 pathway. By causing the accumulation of unanchored polyubiquitin, USP5 inhibitors prevent the proteasome from recognizing and degrading ubiquitinated p53.[4][5] This leads to increased p53 stability and transcriptional activity, promoting cell cycle arrest and apoptosis in cancer cells.[5][14]
Caption: USP5 inhibition leads to p53 stabilization.
Oncogenic Signaling Pathways
Studies on derivatives of this compound have demonstrated that inhibiting USP5 can significantly suppress key oncogenic pathways.
-
mTORC1 and Erk1/2 Pathways: In cholangiocarcinoma cells, USP5 inhibition with this compound derivatives led to significant downregulation of the mTORC1 and Erk1/2 pathways, which are central to cell proliferation and survival.[8]
-
Wnt/β-catenin Pathway: USP5 is known to deubiquitinate and stabilize β-catenin, a key effector of the Wnt pathway.[14] Inhibition of USP5 would therefore be expected to promote β-catenin degradation and suppress Wnt-driven cell growth.
Caption: Inhibition of oncogenic pathways via USP5 blockade.
Summary and Future Directions
This compound is a foundational tool compound that has been instrumental in validating the ZnF-UBD of USP5 as a druggable allosteric site.[9][10] Early research successfully characterized its mechanism and in vitro biochemical activity, establishing it as a selective chemical probe.[7] However, the initial studies acknowledged that its potency required further optimization for robust application in cellular and in vivo models.[8][10]
Subsequent research has focused on structurally modifying the this compound scaffold to enhance cell permeability and inhibitory activity.[8] These efforts have yielded derivatives with improved potency against cholangiocarcinoma cells, demonstrating the promise of this chemical series.[8] The continued development of USP5 inhibitors, building on the principles established by this compound, holds significant potential for cancer therapy by targeting the fundamental cellular process of ubiquitin homeostasis.[1][3]
References
- 1. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinating enzyme USP5 promotes pancreatic cancer via modulating cell cycle regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. USP5 and ubiquitin interaction assay – NaNoBRET – openlabnotebooks.org [openlabnotebooks.org]
- 12. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deubiquitinases in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinases (DUBs) are a class of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by reversing the process of ubiquitination.[1] This post-translational modification is central to regulating protein stability, localization, and activity, thereby influencing a vast array of cellular processes.[2] In the context of oncology, the dysregulation of DUBs has been increasingly implicated in tumorigenesis, cancer progression, and therapeutic resistance.[3] These enzymes can act as either oncogenes or tumor suppressors, depending on their specific substrates and the cellular context, making them attractive targets for novel cancer therapies.[4] This technical guide provides an in-depth overview of the role of DUBs in cancer, focusing on their involvement in key signaling pathways, their potential as therapeutic targets, and detailed methodologies for their study.
Key Signaling Pathways Regulated by DUBs in Oncology
Deubiquitinases are integral components of numerous signaling pathways that are frequently dysregulated in cancer. By modulating the ubiquitination status of key signaling proteins, DUBs can profoundly impact cellular outcomes such as proliferation, apoptosis, and DNA repair.
The p53 Signaling Pathway: A Tug-of-War Regulated by USP7
The tumor suppressor p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[5] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[6] The deubiquitinase USP7 (also known as HAUSP) plays a pivotal, yet complex, role in this pathway by deubiquitinating both p53 and MDM2.[7][8] Under normal physiological conditions, USP7 preferentially binds to and stabilizes MDM2, thereby promoting the degradation of p53.[9] However, in response to cellular stress, this interaction can be modulated, leading to the stabilization of p53.[9] The competitive binding of p53 and MDM2 to the N-terminal TRAF-like domain of USP7 is a key regulatory mechanism in this pathway.[6][10]
Caption: The USP7-p53-MDM2 signaling axis.
The NF-κB Signaling Pathway: A Balancing Act by A20 and CYLD
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, immunity, cell proliferation, and survival.[11] Its constitutive activation is a hallmark of many cancers.[12] The activity of NF-κB is tightly regulated by ubiquitination. Several DUBs, including A20 (TNFAIP3) and CYLD, act as negative regulators of this pathway.[12] A20, for instance, has a dual function: its OTU domain removes K63-linked ubiquitin chains from RIPK1, while its ZNF4 domain promotes K48-linked ubiquitination, leading to RIPK1's degradation.[12] CYLD, on the other hand, deubiquitinates TRAF2 and NEMO, thereby inhibiting the activation of the IKK complex.[13]
References
- 1. Deubiquitinase dynamics: methodologies for understanding substrate interactions [bmbreports.org]
- 2. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Atlas of Altered Expression of Deubiquitinating Enzymes in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate identification and specificity profiling of deubiquitylases against endogenously-generated ubiquitin-protein conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for Usp5-IN-1 in In-Vitro Assays
Application Notes and Protocols for Usp5-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp5-IN-1 is a selective, competitive inhibitor of the Ubiquitin-Specific Protease 5 (USP5) zinc finger ubiquitin-binding domain (ZnF-UBD). By binding to this domain, this compound allosterically inhibits the catalytic activity of USP5, preventing the cleavage of ubiquitin chains from their substrates. USP5 is a crucial deubiquitinase involved in a myriad of cellular processes, including DNA damage repair, immune signaling, and the regulation of oncogenic pathways. Its inhibition is a promising therapeutic strategy for various diseases, particularly cancer. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, protocols for key cellular assays, and expected outcomes.
Mechanism of Action
This compound targets the ZnF-UBD of USP5, a domain essential for the recognition and binding of the C-terminus of ubiquitin. By competitively blocking this interaction, this compound prevents the proper positioning of polyubiquitin chains within the catalytic site of the enzyme, thereby inhibiting its deubiquitinating activity. This leads to an accumulation of polyubiquitinated proteins, which can trigger various downstream cellular events. While this compound itself has shown robust activity in biochemical assays, its efficacy in cellular models may be limited by its cell permeability. More recent studies have focused on derivatives of this compound with improved cellular uptake and activity. The cellular phenotypes observed with these derivatives, such as inhibition of the mTORC1 and Erk1/2 signaling pathways, induction of cell cycle arrest, apoptosis, and ferroptosis, are thought to be a direct consequence of USP5 inhibition.
A diagram illustrating the mechanism of action of this compound is provided below.
Caption: Mechanism of this compound action on USP5.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its more cell-permeable derivatives, providing a reference for experimental design.
| Compound | Target | Assay Type | Value | Reference |
| This compound | USP5 ZnF-UBD | Dissociation Constant (KD) | 2.8 µM | [1] |
| USP5 | In vitro di-ubiquitin cleavage (DU48-03 substrate) | IC50 = 0.8 µM | [1] | |
| USP5 | In vitro di-ubiquitin cleavage (DU48-02 substrate) | IC50 = 26 µM | [1] | |
| This compound derivative 1a | Cholangiocarcinoma cells (HCCC9810) | Cell Proliferation (CCK-8) | IC50 ≈ 5 µM (estimated) | |
| This compound derivative 1h | Cholangiocarcinoma cells (HCCC9810) | Cell Proliferation (CCK-8) | IC50 ≈ 2.5 µM (estimated) |
Note: IC50 values for derivatives 1a and 1h are estimated based on graphical data from the source publication. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Before beginning any cellular experiments, it is crucial to prepare a stock solution of this compound. Due to its hydrophobic nature, DMSO is the recommended solvent. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced toxicity.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Caption: Workflow for the Cell Proliferation (CCK-8) Assay.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Ferroptosis Assay (Lipid ROS Measurement)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Materials:
-
6-well cell culture plates
-
BODIPY™ 581/591 C11 or a similar lipid peroxidation sensor
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with this compound as described previously. Include a positive control for ferroptosis (e.g., erastin or RSL3) and a negative control (vehicle).
-
At the end of the treatment period, add the lipid ROS probe (e.g., BODIPY™ 581/591 C11 at a final concentration of 1-10 µM) to the culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometric analysis or observe them directly under a fluorescence microscope. For BODIPY™ 581/591 C11, an increase in green fluorescence indicates lipid peroxidation.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in the mTORC1 and Erk1/2 pathways.
Caption: General workflow for Western Blot analysis.
Materials:
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Erk1/2, anti-Erk1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by USP5 inhibition with this compound, leading to downstream cellular effects.
Caption: Signaling cascade following USP5 inhibition.
Conclusion
This compound is a valuable tool for investigating the cellular functions of USP5. While its direct application in cell-based assays may require optimization due to potential permeability issues, the insights gained from its more permeable derivatives provide a strong rationale for its use. By employing the protocols outlined in these application notes, researchers can effectively probe the role of USP5 in various cellular contexts and explore its potential as a therapeutic target. It is recommended to always perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
Application Notes and Protocols: Usp5-IN-1 in Cholangiocarcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Usp5-IN-1, a selective inhibitor of Ubiquitin Specific Peptidase 5 (USP5), in the context of cholangiocarcinoma (CCA) research. The document includes details on its mechanism of action, effects on CCA cell lines, and protocols for key experimental assays.
Introduction
Ubiquitin Specific Peptidase 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including DNA damage repair and oncogenesis.[1] In cholangiocarcinoma, USP5 has been identified as a potential therapeutic target. This compound is a selective inhibitor of USP5, and while its direct intracellular activity and cell membrane penetration are still under investigation, its derivatives have shown potent anti-cancer effects in CCA cell lines.[1]
Mechanism of Action in Cholangiocarcinoma
This compound and its more potent derivatives exert their effects on cholangiocarcinoma cells by inhibiting the catalytic activity of USP5. This inhibition has been shown to impact key signaling pathways involved in cancer cell proliferation and survival. Specifically, treatment with USP5 inhibitors leads to the downregulation of the mTORC1 and Erk1/2 signaling pathways .[1] This disruption of normal signaling cascades ultimately results in cell cycle arrest, induction of apoptosis (programmed cell death), and ferroptosis .[1]
Another critical mechanism involves the USP5-YBX1 axis . USP5 can deubiquitinate and stabilize Y-box binding protein 1 (YBX1), a protein implicated in CCA progression.[2] By inhibiting USP5, this compound can lead to the destabilization of YBX1, thereby suppressing tumor growth and metastasis.
Quantitative Data
| Compound | Target | Assay Type | IC50 / KD | Cell Line(s) | Reference |
| This compound (compound 64) | USP5 | In vitro catalytic activity assay | IC50: 26 µM | N/A | [3] |
| This compound (compound 64) | USP5 ZnF-UBD | Binding affinity | KD: 2.8 µM | N/A | [3] |
| Derivative 1a | USP5 | Cell Viability (CCK8) | More potent than this compound | HCCC9810 | [1] |
| Derivative 1h | USP5 | Cell Viability (CCK8) | More potent than this compound | HCCC9810 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of cholangiocarcinoma cell lines.
Materials:
-
Cholangiocarcinoma cell lines (e.g., HCCC9810, RBE)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cholangiocarcinoma cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the mTORC1, Erk1/2, and USP5-YBX1 pathways.
Materials:
-
Cholangiocarcinoma cell lines
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Erk, anti-Erk, anti-YBX1, anti-USP5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Detect the protein bands using an ECL reagent and an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
References
- 1. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP5 promotes cholangiocarcinoma progression by stabilizing YBX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Usp5-IN-1 Efficacy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Usp5-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5), in preclinical cancer research. The protocols outlined below cover in vitro and in vivo methodologies to characterize the inhibitor's anti-cancer activity and elucidate its mechanism of action.
Introduction to this compound
Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a critical role in cancer progression by stabilizing oncoproteins and key components of oncogenic signaling pathways. USP5 removes ubiquitin chains from target proteins, rescuing them from proteasomal degradation.[1] Elevated USP5 expression is observed in various cancers and is often associated with poor prognosis.[1][2] this compound is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD), effectively blocking its catalytic activity.[3] By inhibiting USP5, this compound promotes the degradation of oncoproteins, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][4][5]
Key Signaling Pathways Affected by this compound
This compound-mediated inhibition of USP5 impacts several critical cancer-related signaling pathways. The diagram below illustrates the central role of USP5 in protein stabilization and how its inhibition by this compound can lead to anti-tumor effects.
Caption: USP5 Signaling Pathway and the Impact of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its derivatives in biochemical and cell-based assays.
Table 1: Biochemical Assay Data for this compound
| Compound | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | USP5 Cleavage Assay | Lys48-linked di-ubiquitin (DU48-03) | 0.8 | [3] |
| This compound | USP5 Cleavage Assay | Lys48-linked di-ubiquitin (DU48-02) | 26 | [3] |
| This compound | Fluorescence Displacement (from USP5 ZnF-UBD) | FITC-labeled Ubiquitin | 7 | [6] |
| This compound | Fluorescence Displacement (from full-length USP5) | FITC-labeled Ubiquitin | 46 | [6] |
Table 2: Anti-proliferative Activity of USP5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound Derivative 1a | HCCC9810 | Cholangiocarcinoma | CCK-8 | ~5 | [5] |
| This compound Derivative 1h | HCCC9810 | Cholangiocarcinoma | CCK-8 | ~7 | [5] |
| WP1130 | A549 | Non-Small Cell Lung Cancer | CCK-8 | ~4 | [4] |
| WP1130 | H1299 | Non-Small Cell Lung Cancer | CCK-8 | ~5 | [4] |
| G9 (EOAI3402143) | A549 | Non-Small Cell Lung Cancer | CCK-8 | ~3 | [4] |
| G9 (EOAI3402143) | H1299 | Non-Small Cell Lung Cancer | CCK-8 | ~4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
In Vitro Efficacy Assessment
This protocol measures the effect of this compound on the proliferation of cancer cells.
-
Workflow Diagram:
Caption: Cell Proliferation Assay Workflow.
-
Protocol:
-
Seed cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[4]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[4]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
This assay assesses the long-term effect of this compound on the clonogenic survival of cancer cells.
-
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.[4]
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 30 minutes.[4]
-
Stain the colonies with 0.1% crystal violet or Giemsa solution for 20 minutes.[4]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
This technique is used to assess the effect of this compound on the protein levels of USP5 substrates and downstream signaling molecules.
-
Workflow Diagram:
Caption: Western Blot Analysis Workflow.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., USP5, p53, MDM2, Cyclin D1, β-catenin, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Efficacy Assessment
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse xenograft model.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²). When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[4]
-
Treatment Administration:
-
This compound Treatment Group: Administer this compound at a predetermined dose and schedule. Based on studies with similar USP5 inhibitors, a starting point could be intraperitoneal (i.p.) injection at a dose of 15 mg/kg body weight, formulated in a vehicle such as DMSO:polyethylene glycol 300:Tween-80:ddH₂O.[4] The frequency of administration would typically be daily or every other day.
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the general health and behavior of the mice.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Analysis:
-
Excise the tumors, weigh them, and photograph them.
-
Process a portion of the tumor tissue for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Homogenize another portion of the tumor for Western blot analysis of target proteins.
-
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for assessing the preclinical efficacy of this compound. By employing these methodologies, researchers can obtain critical data on the inhibitor's anti-proliferative, pro-apoptotic, and anti-tumor activities, as well as its impact on key cancer-related signaling pathways. This information is essential for the continued development of USP5 inhibitors as a promising class of anti-cancer therapeutics.
References
- 1. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Usp5-IN-1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark of these disorders is the accumulation of misfolded and aggregated proteins, which overwhelms the cellular protein quality control machinery. The ubiquitin-proteasome system (UPS) is a primary pathway for the degradation of these aberrant proteins. Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme (DUB) that plays a crucial role in the UPS by recycling ubiquitin molecules from polyubiquitin chains, thereby preventing the degradation of ubiquitinated substrates.[1] Inhibition of USP5 presents a promising therapeutic strategy to enhance the clearance of toxic protein aggregates by promoting their degradation through the proteasome.[1]
Usp5-IN-1 is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD).[2] By blocking the binding of ubiquitin to this domain, this compound inhibits the catalytic activity of USP5, leading to the accumulation of polyubiquitinated proteins and marking them for proteasomal degradation.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro models of neurodegenerative diseases to investigate its potential as a therapeutic agent.
Mechanism of Action of this compound
The ubiquitin-proteasome system is a multi-step enzymatic cascade that tags proteins for degradation. Substrate proteins are tagged with polyubiquitin chains, which are recognized by the 26S proteasome for degradation. USP5 acts as a "rescuer" of these tagged proteins by cleaving the polyubiquitin chains, thus preventing their degradation.[1] this compound inhibits this rescue function.
Caption: this compound inhibits USP5, preventing the deubiquitination of misfolded proteins and promoting their degradation by the proteasome.
Data Presentation
The following tables provide a structured overview of the expected quantitative data from the described experimental protocols. These are representative tables, and the actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Neuroblastoma Cell Viability
| Cell Line | This compound IC₅₀ (µM) | Treatment Duration (h) |
| SH-SY5Y | Data not available | 72 |
| SK-N-BE(2)-C | Data not available | 72 |
| Kelly | Data not available | 72 |
Table 2: Expected Effect of this compound on Protein Aggregation in a Cellular Model of Parkinson's Disease
| Treatment Group | α-Synuclein Aggregate Levels (% of Control) |
| Vehicle Control (SH-SY5Y + α-Syn PFFs) | 100% |
| This compound (1 µM) | Expected Reduction |
| This compound (5 µM) | Expected Greater Reduction |
| This compound (10 µM) | Expected Most Significant Reduction |
Note: This table presents a hypothetical dose-dependent reduction of α-synuclein aggregates based on the mechanism of action of USP5 inhibitors.[1] PFFs (Pre-formed Fibrils) are used to induce aggregation.
Table 3: Anticipated Neuroprotective Effect of this compound in a Primary Neuron Excitotoxicity Model
| Treatment Group | Neuronal Viability (% of Control) |
| Untreated Control | 100% |
| Glutamate (100 µM) | ~50% |
| Glutamate (100 µM) + this compound (1 µM) | Expected Increase |
| Glutamate (100 µM) + this compound (5 µM) | Expected Greater Increase |
| Glutamate (100 µM) + this compound (10 µM) | Expected Most Significant Increase |
Note: This table illustrates the expected neuroprotective effects of this compound against glutamate-induced excitotoxicity, a common mechanism of neuronal death in neurodegenerative diseases.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models.
Protocol 1: Assessment of this compound Cytotoxicity in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol determines the cytotoxic effects of this compound on a neuronal-like cell line.
Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value.
Protocol 2: In Vitro α-Synuclein Aggregation Seeding Assay
This protocol assesses the effect of this compound on the seeded aggregation of α-synuclein in a cellular model of Parkinson's disease.
Caption: Workflow for evaluating the effect of this compound on α-synuclein aggregation.
Materials:
-
SH-SY5Y cells
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
This compound
-
Poly-L-lysine coated coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: anti-phospho-α-synuclein (Ser129)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells on poly-L-lysine coated coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Seeding: Add α-synuclein PFFs to the culture medium at a final concentration of 2 µg/mL.
-
Incubation: Incubate the cells for 48-72 hours to allow for the uptake of PFFs and the seeding of endogenous α-synuclein aggregation.
-
Immunofluorescence:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number and area of intracellular α-synuclein aggregates per cell using image analysis software.
Protocol 3: Western Blot Analysis of Polyubiquitinated Proteins
This protocol is used to confirm the mechanism of action of this compound by detecting the accumulation of polyubiquitinated proteins.
Caption: Workflow for detecting the accumulation of polyubiquitinated proteins.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
This compound
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin (e.g., P4D1 or FK2)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat neuronal cells with this compound at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and DUB inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the intensity of the high molecular weight ubiquitin smear, which indicates the accumulation of polyubiquitinated proteins. Normalize the signal to a loading control like β-actin or GAPDH.
Conclusion
This compound represents a valuable tool for investigating the role of the deubiquitinating enzyme USP5 in the pathogenesis of neurodegenerative diseases. The provided protocols offer a framework for assessing the therapeutic potential of this compound in cellular models by evaluating its effects on cell viability, protein aggregation, and its direct target engagement through the accumulation of polyubiquitinated proteins. Further studies in more complex models, including primary neurons and in vivo animal models, will be crucial to fully elucidate the promise of USP5 inhibition as a disease-modifying strategy for neurodegenerative disorders.
References
- 1. agilent.com [agilent.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 4. Ubiquitin-specific protease-14 reduces cellular aggregates and protects against mutant huntingtin-induced cell degeneration: involvement of the proteasome and ER stress-activated kinase IRE1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Viral Infection Mechanisms Using Usp5-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the host antiviral response. By removing ubiquitin chains from target proteins, USP5 can modulate signaling pathways essential for viral replication and host immunity. Recent studies have identified USP5 as a potential therapeutic target for viral infections. Usp5-IN-1 is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD), offering a valuable tool for investigating the role of USP5 in viral life cycles and host-pathogen interactions.[1][2][3] These application notes provide detailed protocols for utilizing this compound to explore its potential as an antiviral agent.
Mechanism of Action of USP5 in Viral Infections
USP5 has been shown to negatively regulate the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to viral infections.[1][4][5] USP5 can inhibit this pathway through multiple mechanisms:
-
Targeting of IRF3: USP5 directly interacts with and deubiquitinates Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-β production. Specifically, USP5 removes both K48-linked unanchored and K63-linked anchored polyubiquitin chains from IRF3, thereby inhibiting its activation and the subsequent antiviral response.[4][6][7]
-
Stabilization of SMURF1: USP5 can physically interact with and stabilize SMURF1 (Smad ubiquitination regulatory factor 1). This stabilization leads to a decrease in STAT1, another crucial component of the IFN signaling cascade.[1][5]
-
Modulation of RIG-I Signaling: USP5 has been implicated in the degradation of RIG-I, an intracellular sensor that recognizes viral RNA and initiates the IFN response.[8] By promoting the degradation of RIG-I, USP5 can dampen the host's ability to detect and respond to viral invasion.
In some contexts, USP5 may also play a pro-viral role, as its depletion has been shown to reduce the replication of certain viruses like Semliki Forest Virus (SFV). This highlights the complex and potentially virus-specific roles of USP5 during infection.
Quantitative Data for this compound and Related Inhibitors
The following table summarizes the available quantitative data for this compound and another USP5 inhibitor, PYR41. This information is crucial for designing experiments and interpreting results.
| Inhibitor | Target | Assay Type | Value | Notes |
| This compound | USP5 ZnF-UBD | Dissociation Constant (KD) | 2.8 µM | Selective over 9 homologous ZnF-UBD proteins.[1][2][3][9] |
| This compound | USP5 Catalytic Activity | In vitro di-ubiquitin cleavage (DU48-03 substrate) | IC50 = 0.8 µM | |
| This compound | USP5 Catalytic Activity | In vitro di-ubiquitin cleavage (DU48-02 substrate) | IC50 = 26 µM | [1][9] |
| This compound | Ubiquitin displacement from USP5 ZnF-UBD | Fluorescence Competition Assay | IC50 = 7 µM | [9] |
| This compound | Ubiquitin displacement from full-length USP5 | Fluorescence Competition Assay | IC50 = 46 µM | [9] |
| PYR41 | E1-activating enzymes (also inhibits USP5) | Astrovirus Progeny Reduction | IC50 = 24 µM | [10] |
Signaling Pathways and Experimental Workflows
To facilitate the investigation of this compound in viral infection, the following diagrams illustrate the key signaling pathways involving USP5 and a general experimental workflow.
Caption: USP5 negatively regulates the RIG-I-like receptor (RLR) signaling pathway.
Caption: A general workflow for evaluating the antiviral effects of this compound.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the role of USP5 and the effect of this compound on viral infection.
Plaque Assay for Viral Titer Quantification
This assay measures the concentration of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock
-
Serum-free culture medium
-
Overlay medium (e.g., 1% methylcellulose in 2x medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer overnight.[6][11][12]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash once with PBS. Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.[13]
-
Overlay: Aspirate the viral inoculum and add 2 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 2-5 days).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with 1 mL of 10% formaldehyde for at least 30 minutes.[14] Remove the formaldehyde and stain the cells with 1 mL of crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in the wells with a countable number of plaques (30-100).
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)[12]
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This protocol quantifies the amount of viral RNA in infected cells.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Virus-specific primers and probes
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: At desired time points post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[15][16]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the viral gene of interest, and the cDNA template.[17]
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Quantify the viral RNA levels relative to a housekeeping gene or using a standard curve of known viral RNA concentrations.[18]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP5, anti-p-IRF3, anti-viral protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to identify proteins that interact with a protein of interest.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibody specific to the "bait" protein (e.g., anti-USP5)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.[23]
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate to form antibody-antigen complexes. Then, add the protein A/G beads to capture these complexes.[24][25]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[23]
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.[26]
Conclusion
This compound is a valuable chemical probe for elucidating the role of USP5 in viral infections. The protocols outlined in these application notes provide a framework for researchers to investigate the antiviral potential of inhibiting USP5. By combining in vitro enzymatic assays with cell-based viral infection models, a comprehensive understanding of the therapeutic utility of this compound and other USP5 inhibitors can be achieved. Further studies are warranted to explore the efficacy of this compound against a broader range of viruses and to validate its mechanism of action in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin specific protease 5 negatively regulates the IFNs-mediated antiviral activity via targeting SMURF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP5 inhibits anti-RNA viral innate immunity by deconjugating K48-linked unanchored and K63-linked anchored ubiquitin on IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.unc.edu [med.unc.edu]
- 18. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. assaygenie.com [assaygenie.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Methods for evaluating the effects of Usp5-IN-1 on apoptosis and cell cycle.
Application Notes and Protocols for Evaluating the Effects of Usp5-IN-1
Introduction
Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in cellular homeostasis by recycling ubiquitin. It disassembles unanchored polyubiquitin chains to maintain the cellular pool of mono-ubiquitin.[1][2] In various cancers, including lung, pancreatic, and breast cancer, USP5 is often overexpressed.[2][3] It promotes tumor cell proliferation and survival by stabilizing oncoproteins and key cell cycle regulators, such as Cyclin D1 (CCND1), preventing their degradation.[2][4][5]
This compound is a chemical inhibitor of USP5. By inhibiting USP5's deubiquitinating activity, this compound is expected to increase the polyubiquitination and subsequent degradation of its target proteins. This leads to the suppression of tumor growth, primarily through the induction of cell cycle arrest and apoptosis.[3][6] These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound in inducing these anti-cancer effects.
Caption: Mechanism of this compound action.
Application Note 1: Methods for Evaluating this compound Induced Apoptosis
This section details three common methods to quantify and characterize apoptosis induced by this compound: Annexin V/Propidium Iodide (PI) staining, Caspase-3 activity assays, and Western blotting for key apoptotic markers.
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This is a widely used method for detecting early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation: Seed cells at a density of 1-2 x 10⁶ cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain detached apoptotic cells. For suspension cells, collect them directly.[7]
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL stock).[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[9] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Caspase-3 Activity Assay (Colorimetric)
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase.[10] Colorimetric assays utilize a synthetic tetrapeptide substrate (e.g., DEVD) conjugated to a chromophore, p-nitroaniline (p-NA).[11] In the presence of active Caspase-3, the substrate is cleaved, releasing p-NA, which can be quantified by measuring its absorbance at 400-405 nm.[11][12] The increase in absorbance is directly proportional to the Caspase-3 activity.
Protocol:
-
Cell Preparation and Lysis: Treat 1-5 x 10⁶ cells with this compound as described previously. Harvest the cells and centrifuge. Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.[13]
-
Lysate Collection: Centrifuge the lysate at 16,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for the assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Reaction Mix: Prepare a Master Mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well.[11]
-
Substrate Addition: Add 5 µL of the DEVD-p-NA substrate (4 mM stock) to each well.[11] Include a blank control (lysis buffer, reaction buffer, substrate) and a negative control (lysate from untreated cells).
-
Incubation and Measurement: Cover the plate and incubate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.
Western Blot Analysis of Apoptotic Markers
Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade.[10] Key markers include the cleavage of PARP (Poly (ADP-ribose) polymerase) and Caspase-3, and changes in the expression ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[10]
Protocol:
-
Lysate Preparation: Treat cells with this compound, harvest, and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[14] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Cleaved Caspase-3
-
Anti-PARP (to detect both full-length and cleaved forms)
-
Anti-Bcl-2
-
Anti-Bax
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
Data Presentation: Apoptosis
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Relative Caspase-3 Activity (Fold Change) | Cleaved PARP / β-actin Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 5.2 ± 0.8 | 2.1 ± 0.3 | 1.0 | 0.15 ± 0.04 | 0.8 ± 0.1 |
| This compound (10 µM) | 15.6 ± 2.1 | 8.4 ± 1.5 | 3.5 ± 0.4 | 0.78 ± 0.11 | 2.5 ± 0.3 |
| This compound (20 µM) | 28.9 ± 3.5 | 17.3 ± 2.2 | 6.8 ± 0.7 | 1.52 ± 0.23 | 4.9 ± 0.5 |
Application Note 2: Method for Evaluating this compound Effects on Cell Cycle
This section describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide staining and flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[16] Treatment with this compound is expected to cause an arrest in the G1 phase, consistent with its role in stabilizing Cyclin D1.[6]
Caption: Workflow for cell cycle analysis by PI staining.
Protocol:
-
Cell Preparation: Seed 1-2 x 10⁶ cells and treat with this compound and vehicle control as described for the apoptosis assays.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300-500 x g for 5 minutes and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at 4°C for at least 2 hours (overnight is recommended).[17][18]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet twice with cold 1X PBS.[18]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free) to degrade RNA, which PI can also bind to.[16] Incubate at 37°C for 30 minutes.[17]
-
PI Staining: Add 400-500 µL of Propidium Iodide solution (final concentration of 50 µg/mL).[18]
-
Analysis: Incubate for 15-30 minutes at room temperature in the dark.[19] Analyze the samples by flow cytometry. The data can be modeled using software like ModFit or FlowJo to determine the percentage of cells in each phase of the cell cycle.[18]
Data Presentation: Cell Cycle
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population |
| Vehicle Control | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 | 1.5 ± 0.4 |
| This compound (10 µM) | 62.1 ± 4.2 | 20.5 ± 2.1 | 17.4 ± 1.8 | 4.8 ± 0.9 |
| This compound (20 µM) | 75.8 ± 5.5 | 10.3 ± 1.5 | 13.9 ± 1.6 | 9.7 ± 1.3 |
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The deubiquitinating enzyme USP5 promotes pancreatic cancer via modulating cell cycle regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. abcam.com [abcam.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 15. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Usp5-IN-1: A Potent Tool for Interrogating the Ubiquitin-Proteasome System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover, playing a pivotal role in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, most notably cancer. Ubiquitin-specific protease 5 (USP5), a deubiquitinating enzyme (DUB), is a key regulator within this system. It is responsible for processing unanchored polyubiquitin chains and trimming ubiquitin from protein substrates, thereby recycling ubiquitin monomers and influencing protein stability. Usp5-IN-1 has emerged as a valuable chemical probe for studying the intricate functions of USP5 and its role in cellular pathways.
This compound is a selective and competitive inhibitor of the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5. By binding to this domain, this compound effectively blocks the interaction of USP5 with ubiquitin, leading to the inhibition of its catalytic activity. This specific mode of action makes this compound an excellent tool to dissect the cellular consequences of USP5 inhibition and to explore its therapeutic potential. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of affected signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Substrate/Target | Reference |
| KD | 2.8 µM | USP5 ZnF-UBD | [1][2] |
| IC50 | 0.8 µM | Lys48-linked diubiquitin (DU48-03) | [2] |
| IC50 | 26 µM | Lys48-linked diubiquitin (DU48-02) | [2] |
| IC50 | 7 µM | Displacement of N-terminally fluorescently labeled ubiquitin from USP5 ZnF-UBD | [2] |
| IC50 | 46 µM | Displacement of N-terminally fluorescently labeled ubiquitin from full-length USP5 | [2] |
Table 2: Selectivity of this compound
| Parameter | Value | Target | Reference |
| Selectivity | ≥30-fold | Over 9 homologous ZnF-UBD proteins | [2] |
Signaling Pathways Modulated by this compound
Inhibition of USP5 by this compound triggers a cascade of downstream cellular events, primarily impacting the p53 and mTOR/Erk signaling pathways.
The p53 Signaling Pathway
USP5 plays a crucial role in regulating the stability of the tumor suppressor protein p53. By cleaving unanchored polyubiquitin chains, USP5 maintains the pool of free ubiquitin necessary for the proper functioning of the proteasome. Inhibition of USP5 leads to the accumulation of unanchored polyubiquitin chains, which in turn competitively inhibit the proteasomal degradation of ubiquitinated p53. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis.[3][4]
The mTOR and Erk Signaling Pathways
Recent studies have demonstrated that USP5 is also involved in the regulation of the mTORC1 and Erk1/2 signaling pathways, which are critical for cell growth, proliferation, and survival.[5][6] Inhibition of USP5 has been shown to suppress the activity of both mTORC1 and Erk1/2 in cancer cells, contributing to the anti-proliferative effects of this compound. The precise mechanism of this regulation is an active area of research, but it is postulated to involve the stabilization of negative regulators of these pathways.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
In Vitro USP5 Activity Assay (Fluorescence-Based)
This assay measures the deubiquitinating activity of USP5 using a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group by USP5 results in a fluorescent signal that can be quantified.
Materials:
-
Recombinant human USP5 enzyme
-
This compound
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well black microplate, add 25 µL of diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of diluted USP5 enzyme to each well (final concentration will vary depending on the enzyme batch, typically in the low nM range).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the Ub-AMC substrate solution in Assay Buffer (final concentration is typically 0.5-1 µM).
-
Initiate the reaction by adding 50 µL of the Ub-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay determines the effect of this compound on the proliferation and viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
This compound
-
Complete cell culture medium
-
96-well clear cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader (absorbance at 570 nm for MTT, 450 nm for CCK-8)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Immunoprecipitation of Ubiquitinated Proteins
This protocol allows for the enrichment of ubiquitinated proteins from cell lysates to assess the effect of this compound on the ubiquitination status of specific target proteins.[7][8]
Materials:
-
Cells treated with this compound or vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest
-
Protein A/G agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-ubiquitin, anti-target protein)
Protocol:
-
Treat cells with this compound or vehicle for the desired time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A blot with the antibody against the target protein should be performed as a loading control.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of USP5 in cellular physiology and disease. Its ability to specifically inhibit the ZnF-UBD of USP5 allows for the precise dissection of USP5-dependent pathways. The protocols and data presented here provide a solid foundation for researchers to utilize this compound effectively in their studies of the ubiquitin-proteasome system, with potential applications in cancer biology and drug discovery. As our understanding of the intricate regulatory networks governed by deubiquitinating enzymes continues to grow, chemical probes like this compound will be instrumental in unraveling novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of the deubiquitinating enzyme USP5 causes the accumulation of unanchored polyubiquitin and the activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP5 Promotes Head and Neck Squamous Cell Carcinoma Progression via mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp5-IN-1 Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Usp5-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5), in mouse models of cancer. The protocols outlined below are based on established methodologies for similar USP5 inhibitors and are intended to serve as a starting point for designing and executing in vivo efficacy studies.
Introduction to this compound
This compound is a selective, competitive inhibitor of the zinc finger ubiquitin binding domain (ZnF-UBD) of USP5.[1] By blocking the binding of ubiquitin to this domain, this compound inhibits the catalytic activity of USP5, leading to the accumulation of polyubiquitinated proteins and subsequent cellular responses.[1] USP5 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of oncogenic signaling pathways.[2] Its inhibition represents a promising therapeutic strategy for various cancers. While the in vitro activity of this compound has been characterized, its in vivo efficacy, cell permeability, and intracellular activity are still under investigation.[3] Therefore, the following protocols are suggested based on studies with other USP5 inhibitors, such as EOAI3402143 (G9) and WP1130, and will require optimization for this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Substrate | Reference |
| KD for USP5 ZnF-UBD | 2.8 µM | - | [1] |
| IC50 for USP5 cleavage | 0.8 µM | DU48-03 | [1] |
| IC50 for USP5 cleavage | 26 µM | DU48-02 | [1] |
| IC50 for ubiquitin displacement (USP5 ZnF-UBD) | 7 µM | Fluorescently labeled ubiquitin | [1] |
| IC50 for ubiquitin displacement (full-length USP5) | 46 µM | Fluorescently labeled ubiquitin | [1] |
Table 2: Example Dosing and Administration of USP5 Inhibitors in Mouse Models
| Inhibitor | Dose | Route of Administration | Vehicle | Tumor Model | Reference |
| EOAI3402143 (G9) | 15 mg/kg | Intraperitoneal | DMSO:PEG300 (1:1) | MIAPACA2 xenograft | [4][5] |
| EOAI3402143 (G9) | 15 mg/kg | Intraperitoneal | DMSO:PEG300:Tween-80:ddH₂O | A549 xenograft | [6] |
| WP1130 | 25 mg/kg | Intraperitoneal | Not specified | ST88-14 MPNST xenograft | [7] |
| WP1130 | 40 mg/kg | Intraperitoneal | DMSO/PEG300 | BaF/3/T315I xenograft | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Disclaimer: The following protocols are provided as a general guideline. The optimal dose, schedule, and vehicle for this compound must be determined empirically for each specific mouse model and cancer cell line.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Vehicle Preparation (Example 1: DMSO/PEG300):
-
Prepare a 1:1 (v/v) mixture of sterile DMSO and sterile PEG300.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Vehicle Preparation (Example 2: DMSO/PEG300/Tween-80/Saline):
-
For a 1 mL final volume, combine:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile saline or ddH₂O
-
-
Mix well after the addition of each component.
-
-
This compound Formulation:
-
Based on the desired final concentration and the solubility of this compound, weigh the appropriate amount of the compound.
-
Dissolve the this compound powder in the prepared vehicle. It is recommended to first dissolve the compound in a small amount of DMSO before adding the other vehicle components.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the formulation fresh on the day of injection.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old.
-
Cancer cell line of interest (e.g., A549, MIAPACA2).
-
Matrigel (optional, can improve tumor take rate).
-
Sterile PBS, cell culture medium, and standard cell culture reagents.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
This compound formulation and vehicle control.
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium. A cell viability of >95% is recommended.
-
Optionally, mix the cell suspension 1:1 with Matrigel.
-
Inject 1 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
A starting dose for this compound could be extrapolated from effective doses of other USP5 inhibitors (e.g., 15-40 mg/kg).[4][6][8]
-
The dosing schedule will need to be optimized (e.g., every other day).[4]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for downstream analysis.
-
Protocol 3: Pharmacodynamic and Histological Analysis
Materials:
-
Excised tumors from the in vivo study.
-
Reagents for protein extraction and Western blotting.
-
Antibodies against USP5, ubiquitin, and downstream targets (e.g., p53, Cyclin D1, Ki-67).
-
Formalin for tissue fixation.
-
Paraffin for embedding.
-
Reagents and equipment for immunohistochemistry (IHC).
Procedure:
-
Pharmacodynamic Analysis (Western Blot):
-
Homogenize a portion of the excised tumor tissue to extract total protein.
-
Perform Western blotting to assess the levels of polyubiquitinated proteins and the expression of USP5 target proteins (e.g., Cyclin D1).[6] An increase in polyubiquitinated proteins and a decrease in the levels of stabilized oncoproteins would indicate target engagement.
-
-
Histological Analysis (Immunohistochemistry):
-
Fix the remaining tumor tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section for IHC.
-
Stain tissue sections with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the anti-tumor effects of this compound.[9]
-
IHC can also be used to confirm the modulation of USP5 target proteins in the tumor tissue.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EOAI3402143 | inhibitor of Usp9x and Usp24 | CAS# EOAI3402143 | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | USP5 Sustains the Proliferation of Glioblastoma Through Stabilization of CyclinD1 [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Cell Membrane Penetration of Usp5-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the cell membrane penetration of Usp5-IN-1, a selective inhibitor of the deubiquitinase USP5.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a selective, competitive inhibitor of the USP5 deubiquitinase, which binds to its zinc finger ubiquitin-binding domain (ZnF-UBD) with a dissociation constant (K_D) of 2.8 µM.[1][5] It effectively inhibits USP5's catalytic activity in vitro.[1][5] However, like many small molecules developed through in vitro screening, its physicochemical properties (Molecular Weight: 437.9 g/mol , Formula: C19H20ClN3O5S) may contribute to suboptimal cell membrane penetration, potentially limiting its efficacy in cell-based assays.[6]
Q2: I'm not seeing the expected downstream effects of USP5 inhibition in my cells. Could this be a permeability issue?
A2: Yes. If you are using a validated concentration of this compound but do not observe expected downstream effects (e.g., changes in c-Maf stability, alterations in the Hedgehog/Gli1 or Wnt/β-catenin signaling pathways), poor cell membrane penetration is a likely cause.[7][8][9] It is crucial to first confirm that the lack of activity is due to insufficient intracellular concentration of the inhibitor.
Q3: How can I confirm that this compound is engaging its target inside the cell?
A3: A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[10][11][12] This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of USP5 in the presence of this compound would confirm that the inhibitor is entering the cell and binding to its target.
Q4: What simple formulation strategies can I try first to improve this compound delivery?
A4: Before attempting chemical modification, simple formulation adjustments can be effective. Ensure this compound is fully solubilized in your vehicle (e.g., DMSO) before diluting in media.[4] For difficult-to-dissolve compounds, the use of solubility enhancers like cyclodextrins can be explored, though careful vehicle controls are essential.
Q5: Are there general strategies for improving the permeability of small molecule inhibitors like this compound?
A5: Yes, several medicinal chemistry strategies can be employed to create analogs with improved permeability. These include reducing the polar surface area (PSA), lowering the hydrogen bond donor count, or employing a prodrug approach to mask polar functional groups.[13] These modifications aim to enhance the lipophilicity of the compound, facilitating its passive diffusion across the cell membrane.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No cellular activity observed despite using this compound at its reported IC50. | Poor cell permeability: The inhibitor is not reaching its intracellular target, USP5. | 1. Verify Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm if this compound is binding to USP5 in your cell line.[11] 2. Increase Concentration: Perform a dose-response experiment with a higher concentration range, while monitoring for cytotoxicity. 3. Increase Incubation Time: Extend the incubation period to allow for greater accumulation of the compound within the cells. |
| High variability in experimental results between replicates. | Incomplete Solubilization: this compound may be precipitating out of the cell culture medium. | 1. Check Solubility: Prepare the highest concentration of your dosing solution and inspect it for any precipitate under a microscope. 2. Optimize Stock Solution: Ensure the DMSO stock is fully dissolved. Gentle warming or sonication may help.[2] 3. Use Serum-Free Media: For initial incubation, consider using serum-free or low-serum media, as serum proteins can sometimes bind to small molecules and reduce their effective concentration. |
| Cellular effect is observed, but only at very high concentrations (>50 µM). | Low passive diffusion and/or active efflux: The compound may be a substrate for efflux pumps (e.g., P-gp, BCRP) that actively remove it from the cell.[14] | 1. Perform Bidirectional Permeability Assay: Use a Caco-2 assay to measure both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio greater than 2 suggests active efflux.[15] 2. Use Efflux Pump Inhibitors: Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is enhanced at lower concentrations.[14] |
Quantitative Data Summary
The following tables present hypothetical but realistic data for this compound and two potential analogs designed for improved permeability.
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (PSA) (Ų) | H-Bond Donors |
|---|---|---|---|---|
| This compound | 437.9 | 2.5 | 120.4 | 2 |
| Analog A (Prodrug) | 510.0 | 3.8 | 105.1 | 1 |
| Analog B (Bioisostere) | 421.8 | 3.2 | 95.2 | 1 |
Table 2: In Vitro Permeability Assay Comparison
| Compound | PAMPA P_e (10⁻⁶ cm/s) | Caco-2 P_app (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | Permeability Class |
|---|---|---|---|---|
| This compound | 0.8 | 0.5 | 3.1 | Low |
| Analog A (Prodrug) | 5.2 | 4.5 | 1.2 | High |
| Analog B (Bioisostere) | 3.1 | 2.8 | 1.5 | Medium |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane transport.[16][17]
-
Prepare the Lipid Membrane Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[18]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate (hydrophobic PVDF membrane). Do not touch the membrane with the pipette tip.[19]
-
Prepare Compound Solutions: Prepare a 200 µM solution of this compound in a buffer of 1X PBS pH 7.4 with 5% DMSO. This will be your donor solution.[19]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the same PBS/DMSO buffer.
-
Assemble and Incubate: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate. Incubate the assembly in a humidified chamber for 16-20 hours at room temperature.[18]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (P_e) using the appropriate formula, taking into account well volume, membrane area, and incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay models intestinal absorption and can identify active efflux.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >200 Ω·cm².[20]
-
Prepare Dosing Solutions: Prepare a 10 µM dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Transport:
-
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.
-
Add 0.3 mL of the dosing solution to the apical (top) chamber.
-
-
Basolateral to Apical (B→A) Transport (for efflux):
-
Add 0.3 mL of fresh transport buffer to the apical chamber.
-
Add 1.2 mL of the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[20]
-
Sample Collection and Analysis: Take samples from the receiver compartment at the end of the incubation period. Analyze the concentration of this compound using LC-MS/MS.
-
Calculate Apparent Permeability (P_app): Calculate P_app using the rate of compound appearance in the receiver chamber, the initial concentration, and the surface area of the membrane.[15] The efflux ratio is P_app(B→A) / P_app(A→B).[15]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol verifies intracellular target engagement.[11][21]
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., 0.1% DMSO) or a desired concentration of this compound (e.g., 10 µM) for 1-3 hours at 37°C.[22]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of soluble USP5 protein at each temperature for both vehicle and this compound treated samples using Western blotting.
-
Data Interpretation: Plot the amount of soluble USP5 as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and confirms target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. biocompare.com [biocompare.com]
- 4. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Inhibition of the deubiquitinase USP5 leads to c-Maf protein degradation and myeloma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Overcoming Usp5-IN-1 solubility issues in experimental buffers
For researchers and drug development professionals utilizing the selective USP5 inhibitor, USP5-IN-1, its low aqueous solubility can present a significant hurdle in various experimental setups. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and overcome these solubility challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). Commercial suppliers report a solubility of up to 125 mg/mL in DMSO, which can be facilitated by ultrasonication.[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the inhibitor may exceed its solubility limit in the final buffer composition, leading to the formation of a precipitate.
Q3: What is the maximum percentage of DMSO I can use in my experiment?
A3: As a general guideline, the final concentration of DMSO in most biochemical and cell-based assays should be kept low, typically at 1% or less, to avoid solvent-induced artifacts or toxicity. However, the tolerance of your specific assay or cell line to DMSO should be empirically determined.
Q4: How does pH affect the solubility of this compound?
A4: this compound contains both a carboxylic acid and a sulfonamide functional group. These groups are ionizable, and their charge state is dependent on the pH of the solution.
-
Carboxylic Acid: This group is acidic and will be deprotonated (negatively charged) at pH values above its pKa. The charged form is generally more soluble in aqueous solutions.
-
Sulfonamide: This group is weakly acidic.
Therefore, the aqueous solubility of this compound is expected to be lowest at acidic pH and increase as the pH becomes more alkaline.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming this compound Precipitation
If you are encountering precipitation of this compound in your experimental buffer, consider the following troubleshooting strategies.
Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | Up to 125 mg/mL | Ultrasonication may be required.[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Very Low | Highly dependent on pH and buffer composition. |
Strategies to Enhance Aqueous Solubility
-
pH Adjustment:
-
Rationale: As an acidic molecule, deprotonating the carboxylic acid group of this compound by increasing the pH of the buffer can significantly enhance its aqueous solubility.
-
Recommendation: Empirically test the solubility and stability of this compound in your buffer system at various pH values (e.g., 7.0, 7.5, 8.0). Be mindful that the activity of your target protein, USP5, may also be pH-dependent.
-
-
Inclusion of Co-solvents and Excipients:
-
Rationale: Certain additives can help to keep hydrophobic compounds in solution.
-
Recommendations:
-
Glycerol: Adding 5-10% glycerol can increase the viscosity and polarity of the buffer, which can help to stabilize the protein and solubilize the inhibitor.
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 (0.005-0.05%) or Triton X-100 (0.01-0.1%) can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility.
-
Ethanol: In some cases, a small percentage of ethanol (e.g., 1-5%) can act as a co-solvent. However, its compatibility with your assay must be verified.
-
-
-
Order of Addition:
-
Rationale: The way in which you dilute your stock solution can impact its solubility.
-
Recommendation: When preparing your final reaction mixture, try adding the this compound DMSO stock to the tube last, while vortexing or mixing, to ensure rapid dispersion.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of this compound powder to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly to dissolve the compound. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for a Biochemical Assay with this compound
This protocol provides a starting point for a typical in vitro deubiquitinase assay.
-
Prepare the Assay Buffer: A recommended starting buffer is 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
Prepare this compound Dilutions:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In your reaction plate, add the assay buffer.
-
Add the diluted this compound or DMSO (for the vehicle control) to the appropriate wells. Ensure the final DMSO concentration does not exceed 1%.
-
Add the USP5 enzyme to all wells.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic ubiquitin substrate (e.g., Ub-AMC) to all wells to start the reaction.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the IC50 value for this compound.
-
Protocol 3: General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare this compound Working Solutions:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Dilute the stock solution in complete cell culture medium to prepare the final working concentrations. It is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
After incubation, proceed with your desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blotting for target proteins, or other relevant cellular assays.
-
Visualizing USP5 Signaling and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key USP5 signaling pathways and a typical experimental workflow for testing this compound.
References
Troubleshooting unexpected results in Usp5-IN-1 experiments
Welcome to the technical support center for Usp5-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, competitive inhibitor of the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of Ubiquitin-Specific Protease 5 (USP5). By binding to this domain, this compound competitively blocks the binding of ubiquitin, thereby inhibiting the catalytic activity of USP5.[1] This leads to a disruption in the hydrolysis of ubiquitin chains, particularly Lys48-linked chains, which are crucial for proteasomal degradation of substrate proteins.[1] Inhibition of USP5 results in the accumulation of polyubiquitinated proteins, which can trigger downstream cellular events such as cell cycle arrest and apoptosis.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years, or at 4°C for up to two years.[3] Stock solutions in DMSO can be prepared and should be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
This compound has been shown to be selective for USP5 over other deubiquitinases (DUBs) and proteins with structurally similar ZnF-UBD domains.[4][5] Specifically, it displays at least 30-fold selectivity over nine homologous ZnF-UBD proteins.[1] However, as with any chemical inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is recommended to use the lowest effective concentration and include appropriate controls, such as a negative control compound and USP5 knockdown/knockout cells, to validate the specificity of the observed effects.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.
-
Recommendation: Perform a dose-response experiment to determine the optimal IC50 value for your cell line. Titrate this compound over a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Incorrect Incubation Time: The duration of treatment may be insufficient to induce a significant effect.
-
Recommendation: Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal time point for observing an effect.
-
-
Cell Line Resistance: The cell line may be inherently resistant to USP5 inhibition.
-
Recommendation: Confirm USP5 expression levels in your cell line via Western blot or qPCR. If USP5 expression is low, consider using a different cell line known to be sensitive to USP5 inhibition.
-
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Recommendation: Ensure the compound is stored correctly. Prepare fresh stock solutions in DMSO and use them promptly.
-
Issue 2: Inconsistent or no increase in polyubiquitinated proteins observed in Western blot.
Possible Causes & Solutions:
-
Insufficient Lysis Buffer Strength: The lysis buffer may not be strong enough to efficiently extract ubiquitinated proteins.
-
Recommendation: Use a lysis buffer containing a strong denaturant, such as SDS, to ensure complete cell lysis and protein solubilization. Consider using a buffer specifically designed for immunoprecipitation of ubiquitinated proteins.
-
-
Proteasome Inhibitor Omission: Without a proteasome inhibitor, the accumulated polyubiquitinated proteins may be rapidly degraded.
-
Recommendation: Treat cells with a proteasome inhibitor (e.g., MG132) for a short period before harvesting to allow for the accumulation of ubiquitinated substrates.
-
-
Inefficient Antibody for Ubiquitin: The antibody used for detecting polyubiquitin may not be optimal.
-
Recommendation: Use a high-affinity, pan-ubiquitin antibody that recognizes various ubiquitin linkages. Validate the antibody with a positive control.
-
-
Timing of Harvest: The peak accumulation of polyubiquitinated proteins may occur at a different time point than anticipated.
-
Recommendation: Perform a time-course experiment, treating with this compound for different durations before cell lysis, to identify the optimal window for observing increased ubiquitination.
-
Issue 3: High background or non-specific bands in Western blot for ubiquitination.
Possible Causes & Solutions:
-
Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins.
-
Recommendation: Use highly specific and validated antibodies. Optimize antibody concentrations and blocking conditions. Include an isotype control for the primary antibody.
-
-
Inadequate Washing: Insufficient washing steps can lead to high background.
-
Recommendation: Increase the number and duration of washing steps after antibody incubations. Use a wash buffer with a mild detergent like Tween-20.
-
-
Sample Overloading: Loading too much protein can cause smearing and non-specific binding.
-
Recommendation: Perform a protein concentration assay and ensure equal loading across all lanes. A typical range is 20-40 µg of total protein per lane.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Substrate | Value | Reference |
| Kd | USP5 ZnF-UBD | - | 2.8 µM | [1][5] |
| IC50 | USP5 | Lys48-linked diubiquitin (DU48-03) | 0.8 µM | [1] |
| IC50 | USP5 | Lys48-linked diubiquitin (DU48-02) | 26 µM | [1] |
| IC50 | USP5 ZnF-UBD | N-terminally fluorescently labeled ubiquitin | 7 µM | [1] |
| IC50 | Full-length USP5 | N-terminally fluorescently labeled ubiquitin | 46 µM | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Ubiquitination
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration.
-
Optional: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.
-
Wash cells with ice-cold PBS and lyse them in a denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and deubiquitinase inhibitors).
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both floating and adherent cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Mechanism of this compound action.
Caption: Western blot workflow for ubiquitination.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Usp5-IN-1 Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Usp5-IN-1. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage
Proper storage and handling of this compound are critical to maintain its integrity and ensure experimental reproducibility.
Storage Recommendations Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO at a concentration of 125 mg/mL (with the aid of ultrasonication) or 100 mg/mL.[1][2] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Q2: Can I store the this compound stock solution at -20°C?
A2: Yes, but for a shorter duration. Stock solutions in DMSO are stable for up to one month when stored at -20°C.[2][3] For long-term storage (up to 6 months), it is highly recommended to store the stock solution at -80°C.[2][3]
Q3: The compound appears to be unstable in solution. What should I do?
A3: Some sources suggest that this compound may be unstable in solution, and it is recommended to use freshly prepared solutions for experiments.[2] If you suspect degradation, it is best to prepare a new stock solution from the powder. To minimize degradation, always store stock solutions at -80°C in small aliquots and avoid repeated freeze-thaw cycles.[3]
Q4: How is this compound shipped, and does the shipping condition affect its stability?
A4: this compound is typically shipped at room temperature as a powder.[1] Some vendors may ship it on an ice pack.[4] The powdered form is stable under these conditions. Upon receipt, it is crucial to store it at the recommended temperatures (-20°C or 4°C) as soon as possible.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed in my assay.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution from the powdered compound. Ensure proper long-term storage at -80°C and avoid multiple freeze-thaw cycles.[2][3] |
| Incorrect Concentration | Verify the calculations for your working solution dilution from the stock solution. Use a molarity calculator if needed. |
| Low Cell Permeability | While this compound has been used in in-vitro assays, its cell membrane penetration ability has been questioned in some studies.[5] Consider using a positive control with known cell permeability. For cell-based assays, ensure adequate incubation time. |
| Sub-optimal Assay Conditions | Review your experimental protocol. Ensure the buffer composition, pH, and temperature are optimal for USP5 activity and this compound binding. |
Issue 2: Precipitation of this compound in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound is highly soluble in DMSO but has low aqueous solubility. When diluting the DMSO stock solution into an aqueous buffer, do so in a stepwise manner to avoid rapid concentration changes that can cause precipitation.[6] |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid cell toxicity and compound precipitation.[6] A negative control with the same DMSO concentration should be included.[6] |
| Buffer Incompatibility | Test the solubility of this compound in different assay buffers. Some buffer components may reduce its solubility. |
Mechanism of Action and Experimental Workflow
This compound is a potent and selective inhibitor of the deubiquitinase USP5. It functions by competitively binding to the Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD) of USP5, thereby preventing the binding of ubiquitin to this domain.[3][7] This inhibition disrupts the catalytic cleavage of di-ubiquitin substrates by USP5.[1]
Caption: Mechanism of this compound action.
A common experimental method to characterize inhibitors like this compound is a displacement assay. This assay measures the ability of the compound to displace a fluorescently labeled ubiquitin from the USP5 ZnF-UBD.
Caption: General workflow for a displacement assay.
Experimental Protocols
In Vitro USP5 Inhibition Assay (Di-ubiquitin Cleavage)
This protocol is a general guideline based on the described activity of this compound.[1][3]
-
Reagents and Materials:
-
Recombinant full-length USP5 enzyme.
-
This compound stock solution in DMSO.
-
Lys48-linked di-ubiquitin (Ub2K48) substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Quenching solution (e.g., SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-ubiquitin antibody.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
In a microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the recombinant USP5 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the di-ubiquitin substrate to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding quenching solution.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to visualize the cleavage of the di-ubiquitin substrate into mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value for this compound.
-
References
- 1. This compound - Immunomart [immunomart.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound Supplier | CAS | AOBIOUS [aobious.com]
How to address off-target effects of Usp5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Usp5-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, competitive inhibitor of the Ubiquitin-Specific Protease 5 (USP5). It specifically targets the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5 with a reported dissociation constant (Kd) of 2.8 μM. By binding to this domain, this compound blocks the interaction of ubiquitin with USP5, thereby inhibiting its deubiquitinase activity. USP5 is responsible for removing ubiquitin chains from target proteins and processing unanchored polyubiquitin chains, playing a crucial role in maintaining ubiquitin homeostasis within the cell.[1]
Q2: What are the known on-target effects of this compound?
Inhibition of USP5 by this compound is expected to lead to an accumulation of polyubiquitinated proteins and unanchored polyubiquitin chains. This can trigger various downstream cellular responses, including:
-
p53 Activation: Inhibition of USP5 has been shown to stabilize and activate the tumor suppressor protein p53.[2][3][4][5][6]
-
Cell Cycle Arrest: USP5 inhibition can lead to cell cycle arrest, particularly at the G1/S transition, through the modulation of cell cycle regulators like cyclin D1.[1][7]
-
Induction of Apoptosis: In some cellular contexts, inhibition of USP5 can induce apoptosis.[8][9]
Q3: What does the selectivity profile of this compound look like?
This compound has been reported to exhibit at least 30-fold selectivity over nine other proteins containing homologous ZnF-UBD domains.[10] However, a comprehensive screening against a broad range of other deubiquitinases (DUBs) or kinases has not been widely published. Therefore, off-target effects on other enzymes cannot be ruled out without experimental validation.
Troubleshooting Guides
This section provides guidance on how to investigate unexpected experimental results that may be due to off-target effects of this compound.
Problem 1: Unexpected Cell Viability/Cytotoxicity
Symptom: You observe a greater or different type of cytotoxicity in your cell line than expected based on USP5 inhibition alone.
Possible Cause: this compound may have off-target effects on other proteins that are critical for cell survival in your specific cell model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: Phenotype Does Not Match USP5 Knockdown/Knockout
Symptom: The cellular phenotype you observe with this compound treatment is different from the phenotype you (or others) have observed with genetic knockdown or knockout of USP5.
Possible Cause:
-
This compound has off-target effects.
-
This compound only inhibits a specific function of USP5 (e.g., ZnF-UBD-mediated interactions) that is not fully recapitulated by genetic ablation.
-
The inhibitor may have different temporal effects compared to genetic approaches.
Troubleshooting Workflow:
Caption: Troubleshooting phenotypic discrepancies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Substrate/Condition | Reference |
| Kd (USP5 ZnF-UBD) | 2.8 µM | Recombinant USP5 ZnF-UBD | |
| IC50 (di-Ub cleavage) | 0.8 µM | DU48-03 substrate | [9] |
| IC50 (di-Ub cleavage) | 26 µM | DU48-02 substrate | [9] |
| IC50 (Ub displacement) | 7 µM | N-terminally fluorescently labeled ubiquitin from USP5 ZnF-UBD | [9] |
| IC50 (Ub displacement) | 46 µM | N-terminally fluorescently labeled ubiquitin from full-length USP5 | [9] |
Table 2: Potential Off-Target Pathways to Investigate
| Pathway | Potential Effect of USP5 Inhibition | Key Proteins to Monitor |
| p53 Signaling | Stabilization and activation of p53 | p53, MDM2, p21 |
| Cell Cycle | G1/S phase arrest | Cyclin D1, CDK4/6, p27 |
| Apoptosis | Induction of apoptosis | Cleaved Caspase-3, PARP cleavage |
| DNA Damage Response | Altered DNA repair efficiency | γH2AX, RAD51 |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol allows for the assessment of this compound's inhibitory activity against USP5 and other DUBs.
Materials:
-
Recombinant DUB enzyme (USP5 and potential off-target DUBs)
-
This compound
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: ~350 nm, Emission: ~460 nm for AMC)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add DUB assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Add the recombinant DUB enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-AMC substrate to all wells.
-
Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular context.[11][12][13][14][15]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot apparatus and reagents
-
Antibody against USP5 and a loading control (e.g., GAPDH)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells and resuspend them in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble USP5 in each sample by Western blotting.
-
A shift in the melting curve of USP5 to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Diagram
Caption: Potential signaling pathways affected by this compound.
References
- 1. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the deubiquitinating enzyme USP5 causes the accumulation of unanchored polyubiquitin and the activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the deubiquitinase USP5 leads to c-Maf protein degradation and myeloma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the deubiquitinase USP5 leads to c-Maf protein degradation and myeloma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CETSA [cetsa.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Inhibitory Activity of Usp5-IN-1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the inhibitory activity of Usp5-IN-1 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are derivatives being developed?
A1: this compound is a selective, competitive inhibitor of the Ubiquitin-Specific Protease 5 (USP5) zinc finger ubiquitin-binding domain (ZnF-UBD).[1] It works by blocking the binding of ubiquitin to this domain, which in turn inhibits the catalytic activity of USP5.[1] Derivatives of this compound are being developed to improve upon its properties, such as enhancing its inhibitory activity, increasing cell membrane penetration, and improving its overall efficacy for potential therapeutic applications, particularly in cancer.[2]
Q2: Which derivatives of this compound have shown enhanced inhibitory activity?
A2: Several derivatives of this compound have been synthesized and evaluated. Notably, compounds 1a and 1h have demonstrated significantly enhanced inhibitory effects on USP5's deubiquitinase activity, as well as on the proliferation and metastasis of cancer cells, when compared to the parent compound, this compound.[2]
Q3: What are the key signaling pathways regulated by USP5 that are relevant to inhibitor development?
A3: USP5 is known to regulate several critical signaling pathways implicated in cancer and other diseases. These include the Hedgehog/Gli1 pathway , where USP5 can stabilize and deubiquitinate Gli1, a key mediator.[3][4][5] It also plays a role in the Wnt/β-catenin pathway by preventing the degradation of β-catenin.[6][7] Additionally, USP5 has been shown to influence the mTORC1 and Erk1/2 pathways .[2]
Data Presentation: Inhibitory Activity of this compound and its Derivatives
The following table summarizes the reported inhibitory activities of this compound and its most potent derivatives.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | KD (µM) | Reference |
| This compound (Compound 64) | USP5 ZnF-UBD | Fluorescence Competition | N-terminally FITC-labeled Ub | 7 | 2.8 | [8] |
| This compound (Compound 64) | Full-length USP5 | Fluorescence Competition | N-terminally FITC-labeled Ub | 46 | 8 | [8] |
| This compound (Compound 64) | USP5 | Internally Quenched Fluorophore (IQF) | DU48-02 (K48-linked di-ubiquitin) | 26 | - | [1] |
| This compound (Compound 64) | USP5 | Internally Quenched Fluorophore (IQF) | DU48-03 (K48-linked di-ubiquitin) | 0.8 | - | [1] |
| Derivative 1a | USP5 | Enzymatic Assay | Not Specified | More potent than this compound | - | [2] |
| Derivative 1h | USP5 | Enzymatic Assay | Not Specified | More potent than this compound | - | [2] |
| Derivative 1a | HCCC9810 cells | Cell Proliferation Assay | - | More potent than this compound | - | [2] |
| Derivative 1h | HCCC9810 cells | Cell Proliferation Assay | - | More potent than this compound | - | [2] |
Experimental Protocols
Ubiquitin-AMC (Ub-AMC) Deubiquitinase Activity Assay
This fluorescence-based assay measures the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by USP5.
Materials:
-
Purified recombinant human USP5 enzyme
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 460 nm)
Protocol:
-
Prepare a working solution of USP5 enzyme in Assay Buffer. The final concentration will need to be optimized, but a starting point of 10 nM is recommended.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (USP5 enzyme without inhibitor) and a negative control (Assay Buffer only).
-
Add the USP5 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Prepare a working solution of Ub-AMC substrate in Assay Buffer. A starting concentration of 500 nM is recommended.
-
Initiate the reaction by adding the Ub-AMC solution to all wells.
-
Immediately begin monitoring the increase in fluorescence in a plate reader. Readings can be taken kinetically over 15-60 minutes or as an endpoint measurement after a fixed incubation time.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Internally Quenched Fluorophore (IQF) Di-ubiquitin Cleavage Assay
This assay uses a di-ubiquitin substrate where a fluorophore and a quencher are positioned on adjacent ubiquitin molecules. Cleavage by USP5 separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant human USP5 enzyme
-
IQF di-ubiquitin substrate (e.g., K48-linked)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 125 mM NaCl, 5 mM DTT, 0.01% TritonX-100)
-
Test compounds dissolved in DMSO
-
384-well black polypropylene microplate
-
Fluorescence plate reader (e.g., Excitation: 540 nm, Emission: 580 nm, specific to the fluorophore used)
Protocol:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept at 1%.
-
In a 384-well plate, add the diluted test compounds.
-
Add USP5 enzyme to a final concentration of approximately 125 nM.
-
Incubate the plate at room temperature for 1 hour.
-
Initiate the reaction by adding the IQF di-ubiquitin substrate to a final concentration of around 200 nM.
-
Monitor the fluorescence signal over time using a plate reader.
-
Analyze the data to determine the rate of substrate cleavage and calculate the IC50 values for the inhibitors.[8]
Troubleshooting Guides
Issue 1: High background fluorescence in the Ub-AMC assay.
-
Possible Cause: Autofluorescence of test compounds.
-
Solution: Test the fluorescence of the compounds alone at the concentrations used in the assay. If they are autofluorescent, consider using an alternative assay format or a different fluorogenic substrate with a longer wavelength emission to minimize interference.[9]
-
-
Possible Cause: Contaminated assay buffer or reagents.
-
Solution: Prepare fresh buffers and ensure all reagents are of high purity. Protect the Ub-AMC substrate from light to prevent degradation.[10]
-
-
Possible Cause: Non-specific binding of reagents to the microplate.
-
Solution: Use non-binding surface plates. Ensure proper mixing of reagents.
-
Issue 2: Low signal or no enzyme activity detected.
-
Possible Cause: Inactive USP5 enzyme.
-
Solution: Verify the activity of the enzyme stock with a known potent inhibitor or by using a fresh batch of enzyme. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Optimize the concentrations of the enzyme and substrate. The activity of some deubiquitinases can be sensitive to buffer components, pH, and temperature.
-
-
Possible Cause: Incorrect filter settings on the plate reader.
-
Solution: Double-check that the excitation and emission wavelengths are correctly set for the specific fluorophore being used (e.g., AMC or Rhodamine110).
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Poor cell health or variability in cell density.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a consistent cell seeding density for all wells.
-
-
Possible Cause: Low permeability of the inhibitor.
-
Solution: If a compound shows good activity in an enzymatic assay but not in a cell-based assay, it may have poor cell membrane permeability. The structure of the derivative may need to be modified to improve its physicochemical properties.[2]
-
-
Possible Cause: Compound precipitation in culture media.
-
Solution: Check the solubility of the compounds in the cell culture medium. If precipitation is observed, the compound concentration may need to be lowered, or a different formulation could be explored.
-
Visualizations
Caption: Key signaling pathways regulated by USP5.
Caption: Experimental workflow for developing USP5 inhibitors.
Caption: Troubleshooting logic for USP5 inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma. | Semantic Scholar [semanticscholar.org]
- 5. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP5 Promotes Metastasis in Non-Small Cell Lung Cancer by Inducing Epithelial-Mesenchymal Transition via Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DEPDC1B-mediated USP5 deubiquitination of β-catenin promotes breast cancer metastasis by activating the wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biotium.com [biotium.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Mitigating Cytotoxicity of Usp5-IN-1 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the USP5 inhibitor, Usp5-IN-1, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, competitive inhibitor of the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of Ubiquitin Specific Protease 5 (USP5). By binding to this domain, this compound blocks the binding of ubiquitin, thereby inhibiting the catalytic activity of USP5 and preventing the hydrolysis of ubiquitin chains.[1] This leads to an accumulation of polyubiquitinated proteins, which can affect various cellular processes.
Q2: Why am I observing cytotoxicity in my non-cancerous cell line when using this compound?
A2: While some studies suggest that USP5 inhibition is more toxic to cancer cells than non-cancerous cells, cytotoxicity in normal cells can still occur.[2] This can be due to several factors:
-
On-target effects: USP5 is essential for ubiquitin homeostasis, and its inhibition can disrupt normal cellular processes even in non-cancerous cells.[3][4] USP5 is involved in pathways crucial for normal cell function, such as DNA damage repair and stress response.[1]
-
Off-target effects: this compound, like many small molecule inhibitors, may have off-target activities, binding to other proteins and causing unintended cellular damage.
-
Cell line sensitivity: Different cell lines have varying sensitivities to drug treatments. Your specific non-cancerous cell line might be particularly dependent on USP5 activity for survival.
-
Experimental conditions: Factors such as inhibitor concentration, treatment duration, and cell density can significantly influence the observed cytotoxicity.
Q3: Are there any reports on the effects of USP5 inhibition in non-cancerous, non-transformed cells?
A3: Yes, one study investigating the effects of USP5 knockdown in various pancreatic cancer cell lines also examined its impact on the non-transformed HEK293 cell line. The results showed that transient loss of USP5 function had almost no effect on the viability of HEK293 cells, suggesting a cancer-cell-specific dependency on USP5 for survival and proliferation.[2] However, in the context of rheumatoid arthritis, USP5 expression was found to be upregulated in fibroblast-like synoviocytes, where it promotes a pro-inflammatory response.[5] This indicates that the role and importance of USP5 can be context-dependent even in non-cancerous cells.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and mitigate this compound-induced cytotoxicity in your non-cancerous cell lines.
Problem 1: High levels of cell death observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to the lowest effective concentration. | To find a therapeutic window where USP5 is inhibited with minimal cytotoxicity. |
| Prolonged treatment duration. | Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired biological effect. | To minimize cumulative toxic effects on the cells. |
| High cell line sensitivity. | Consider using a different non-cancerous cell line that may be less sensitive to USP5 inhibition. | Cell-specific dependencies on USP5 can vary. |
| Off-target effects of this compound. | If possible, use a structurally different USP5 inhibitor as a control to see if the cytotoxicity is specific to this compound. Also, consider using siRNA or shRNA to knockdown USP5 as an orthogonal approach to validate that the observed phenotype is due to USP5 inhibition. | To differentiate between on-target and off-target toxicity. |
| Suboptimal cell culture conditions. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density before treatment. | Stressed or overly confluent cells can be more susceptible to drug-induced toxicity. |
Problem 2: Sub-lethal cytotoxicity, such as changes in morphology or reduced proliferation, is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Disruption of key signaling pathways. | Investigate the effect of this compound on signaling pathways known to be regulated by USP5, such as Wnt/β-catenin, Hedgehog/Gli1, and NF-κB, in your cell line. | To understand the molecular mechanism behind the observed cellular changes. |
| Induction of cellular stress responses. | Assess markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress, following this compound treatment. | Inhibition of USP5 can lead to the accumulation of misfolded proteins and induce stress. |
| Cell cycle arrest. | Perform cell cycle analysis using flow cytometry to determine if this compound is causing arrest at a specific phase of the cell cycle. | USP5 has been shown to regulate cell cycle progression.[6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by this compound
Inhibition of USP5 can lead to the dysregulation of several signaling pathways, which may contribute to cytotoxicity in non-cancerous cells.
-
Wnt/β-catenin Pathway: USP5 can deubiquitinate and stabilize β-catenin, a key transcriptional coactivator in the Wnt pathway.[7] Inhibition of USP5 could therefore lead to the degradation of β-catenin and downregulation of Wnt target genes, which are important for cell proliferation and fate decisions.
Caption: this compound inhibits USP5, leading to β-catenin degradation.
-
Hedgehog/Gli1 Pathway: USP5 has been shown to deubiquitinate and stabilize Gli1, a key transcriptional activator of the Hedgehog signaling pathway.[8][9][10][11] Inhibition of USP5 could disrupt this pathway, which is involved in embryonic development and tissue homeostasis.
Caption: this compound inhibits USP5, promoting Gli1 degradation.
-
NF-κB Pathway: USP5 can regulate the NF-κB pathway, which is crucial for immune and inflammatory responses.[5] In some contexts, USP5 stabilizes TRAF6, a key signaling molecule in the NF-κB pathway.[5] Inhibition of USP5 could therefore modulate NF-κB activity, potentially leading to cytotoxic or pro-inflammatory effects in certain cell types.
Caption: this compound inhibits USP5, leading to TRAF6 degradation and altered NF-κB signaling.
Experimental Workflow for Investigating Cytotoxicity
The following workflow provides a logical sequence of experiments to assess and mitigate the cytotoxicity of this compound.
References
- 1. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinating enzyme USP5 promotes pancreatic cancer via modulating cell cycle regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitinase Leon/USP5 regulates ubiquitin homeostasis during Drosophila development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proinflammatory Effects of Ubiquitin-Specific Protease 5 (USP5) in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma. | Semantic Scholar [semanticscholar.org]
- 10. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Usp5-IN-1 degradation and half-life in cell culture media
Welcome to the technical support center for Usp5-IN-1, a selective inhibitor of the deubiquitinating enzyme USP5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q3: What is the known stability of this compound in cell culture media?
A3: Currently, there is no specific published data on the half-life and degradation rate of this compound in cell culture media. The stability of the compound can be influenced by factors such as the composition of the media, temperature, pH, and the presence of serum. This compound contains a sulfonamide and a piperidine moiety.[3] While piperidine-containing compounds are often relatively metabolically stable, the overall stability of this compound in a biological matrix has not been formally reported.[4][5] It is recommended to perform a stability assessment under your specific experimental conditions.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be selective for USP5 over nine other proteins with structurally similar zinc-finger ubiquitin-binding domains (ZnF-UBDs).[1][2] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: this compound may be unstable under the specific experimental conditions. | - Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- Perform a time-course experiment to determine the optimal incubation time.- Assess the stability of this compound in your cell culture medium using HPLC or LC-MS (see Experimental Protocols). |
| Solubility Issues: The compound may have precipitated out of the cell culture medium. | - Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.- Visually inspect the medium for any signs of precipitation after adding this compound.- Consider using a shaker during incubation to ensure even distribution of the compound. | |
| Cell Line Resistance: The cell line being used may not be sensitive to USP5 inhibition. | - Confirm the expression of USP5 in your cell line.- Test a range of this compound concentrations to determine the IC50 value for your specific cell line.- Consider using a positive control compound known to elicit a response in your experimental system. | |
| High Cellular Toxicity | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in the culture medium is as low as possible (ideally ≤0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Off-target Effects: At high concentrations, this compound may have off-target effects leading to toxicity. | - Perform a dose-response experiment to identify the optimal, non-toxic working concentration.- Use the lowest concentration of this compound that gives the desired biological effect. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (KD) to USP5 ZnF-UBD | 2.8 µM | [1][2] |
| IC50 (in vitro, cleavage of Lys48-linked diubiquitin) | 0.8 µM (DU48-03 substrate)26 µM (DU48-02 substrate) | [2] |
| IC50 (in vitro, displacement of fluorescently labeled ubiquitin) | 7 µM (from USP5 ZnF-UBD)46 µM (from full-length USP5) | [2] |
| Solubility in DMSO | 125 mg/mL | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your chosen cell culture medium (with and without serum)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Methanol
-
Water (HPLC-grade)
-
0.1% Formic acid or other appropriate mobile phase modifier
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium: Add the this compound stock solution to your cell culture medium (both with and without serum) to achieve the final desired concentration (e.g., 10 µM).
-
Timepoint 0 sample: Immediately after spiking, take an aliquot of the medium, and process it as described in step 5. This will serve as your reference for 100% compound concentration.
-
Incubate the remaining medium: Place the tubes of spiked medium in a 37°C, 5% CO2 incubator.
-
Sample collection and processing at different time points: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the incubated medium. To precipitate proteins and extract the compound, add 3 volumes of cold acetonitrile or methanol. Vortex thoroughly and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant to a clean tube and analyze it using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Data analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) against time. From this plot, you can determine the degradation rate and calculate the half-life (t1/2) of the compound in your cell culture medium.
Visualizations
Caption: Signaling pathways influenced by USP5 and targeted by this compound.
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 4. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Usp5-IN-1 Technical Support Center: Refining Treatment Duration for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Usp5-IN-1 for robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, competitive inhibitor of the Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD) of Ubiquitin-Specific Protease 5 (USP5)[1]. By binding to this domain, this compound allosterically inhibits the catalytic activity of USP5, preventing the cleavage of ubiquitin chains from their substrates[1]. This leads to an accumulation of polyubiquitinated proteins, which can trigger various downstream cellular events, including cell cycle arrest and apoptosis[2][3].
Q2: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration for this compound is in the range of 1-10 µM. Initial time-course experiments are often conducted at 24, 48, and 72 hours to determine the optimal treatment window for the desired cellular effect[4]. However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental endpoint.
Q3: How does inhibition of USP5 by this compound affect downstream signaling pathways?
A3: Inhibition of USP5 has been shown to impact several key signaling pathways. Notably, it can lead to the accumulation of unanchored polyubiquitin chains, which in turn can activate the p53 tumor suppressor pathway[5]. Additionally, studies have demonstrated that inhibition of USP5 can suppress the mTORC1 and Erk1/2 signaling pathways, which are critical for cell proliferation and survival[3].
Q4: Should I expect to see a change in total ubiquitin levels after this compound treatment?
A4: Yes, a hallmark of effective USP5 inhibition is the accumulation of polyubiquitin chains, particularly K48- and K63-linked chains[6]. This can be visualized by Western blotting with an antibody specific for ubiquitin. You may observe a smear or laddering pattern, indicating an increase in polyubiquitinated proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or downstream targets. | 1. Suboptimal Treatment Duration: The chosen time point may be too early or too late to observe the desired effect. 2. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit USP5 in your specific cell line. 3. Cell Line Resistance: Some cell lines may be inherently resistant to USP5 inhibition. 4. Inhibitor Instability: this compound may be degrading in the cell culture medium over longer incubation times. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. 2. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM). 3. Confirm USP5 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to USP5 inhibition. 4. Refresh the culture medium with fresh this compound for treatment durations longer than 24-48 hours. |
| High background or non-specific bands in Western blot for ubiquitin. | 1. Antibody Specificity: The ubiquitin antibody may be cross-reacting with other proteins. 2. Inadequate Blocking: Insufficient blocking of the membrane can lead to high background. 3. Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase background. | 1. Use a well-validated, ubiquitin-specific antibody. Consider trying antibodies that recognize specific ubiquitin chain linkages (e.g., K48 or K63). 2. Optimize blocking conditions by increasing the blocking time or trying a different blocking agent (e.g., 5% BSA instead of milk). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the response to treatment. 2. Inhibitor Preparation: Inconsistent preparation of this compound stock solutions can lead to variations in the final concentration. 3. Experimental Technique: Minor variations in incubation times, washing steps, or reagent preparation can introduce variability. | 1. Maintain consistent cell culture practices. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the start of each experiment. 2. Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency across experiments. 3. Follow a standardized and detailed experimental protocol meticulously for all experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Analysis of a Downstream Target
This protocol outlines a method to determine the optimal treatment duration of this compound by monitoring the protein levels of a known downstream target, such as p53, via Western blotting.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-ubiquitin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., 5 µM). Include a vehicle control (e.g., DMSO).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours) after treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Plot the relative protein expression of the target against the treatment time.
Expected Results: You should observe a time-dependent change in the protein level of your target. For example, p53 levels are expected to increase over time following this compound treatment. The optimal treatment duration is the time point at which the desired effect is maximal and precedes significant secondary effects like widespread cell death.
Protocol 2: Assessing Cell Viability to Determine Cytotoxic Treatment Duration
This protocol uses a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the treatment duration at which this compound induces significant cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).
-
Cell Viability Assay: At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot cell viability against this compound concentration for each time point.
Expected Results: The results will generate dose-response curves for each treatment duration. This will allow you to determine the IC50 value at different time points and select a treatment duration that achieves the desired level of cell death for your experiment.
Data Presentation
Table 1: Time-Course Effect of this compound on p53 Protein Levels
| Treatment Time (hours) | Relative p53 Protein Level (Fold Change vs. 0h) |
| 0 | 1.0 |
| 6 | 1.5 ± 0.2 |
| 12 | 2.8 ± 0.4 |
| 24 | 4.5 ± 0.6 |
| 48 | 3.2 ± 0.5 |
| 72 | 2.1 ± 0.3 |
Table 2: Time-Dependent IC50 Values of this compound
| Treatment Duration (hours) | IC50 (µM) |
| 24 | 12.5 |
| 48 | 8.2 |
| 72 | 5.1 |
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for optimizing treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP5 inhibits anti-RNA viral innate immunity by deconjugating K48-linked unanchored and K63-linked anchored ubiquitin on IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Usp5-IN-1's inhibitory effect on USP5 deubiquitinase activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Usp5-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5), with other potential inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visualizations to elucidate key pathways and workflows.
Unraveling the Role of USP5 in the Ubiquitin-Proteasome System
USP5 is a deubiquitinase (DUB) that plays a crucial role in cellular homeostasis by recycling ubiquitin. It primarily disassembles unanchored polyubiquitin chains, ensuring a sufficient pool of mono-ubiquitin is available for protein degradation and other ubiquitin-dependent signaling pathways. Dysregulation of USP5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
This compound is a potent and selective competitive inhibitor that targets the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5. By binding to this domain, this compound allosterically inhibits the catalytic activity of USP5, preventing the cleavage of polyubiquitin chains.
Comparative Analysis of USP5 Inhibitors
The following table summarizes the available quantitative data for this compound and other reported USP5 inhibitors. This data is essential for comparing their potency and selectivity.
| Inhibitor | Mechanism of Action | Binding Affinity (KD) | IC50 | Selectivity |
| This compound | Competitive inhibitor of ZnF-UBD | 2.8 µM for USP5 ZnF-UBD | 0.8 µM (against Lys48-linked diubiquitin), 26 µM (against di-ubiquitin) | Selective over 9 other ZnF-UBD containing proteins |
| WP1130 | Partially selective DUB inhibitor | Not Reported | Not Reported for USP5 specifically | Broad activity against multiple DUBs |
| EOAI3402143 | Partially selective DUB inhibitor | Not Reported | Not Reported for USP5 specifically | Targets multiple DUBs |
| Vialinin A | Partially selective DUB inhibitor | Not Reported | Not Reported for USP5 specifically | Inhibits other proteases |
| Chalcone Derivatives | Partially selective DUB inhibitors | Not Reported | Varies depending on the derivative | Activity against other enzymes |
Key Experimental Protocols for Validation
Accurate validation of a USP5 inhibitor's efficacy requires robust experimental protocols. The following are detailed methodologies for two key assays: an in vitro deubiquitinase assay and a Cellular Thermal Shift Assay (CETSA) for target engagement.
In Vitro USP5 Deubiquitinase Inhibition Assay
This assay directly measures the enzymatic activity of USP5 and its inhibition by a test compound in a controlled, cell-free environment. A common method utilizes a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).
Materials:
-
Recombinant human USP5 enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the recombinant USP5 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for USP5 Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing USP5
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-USP5 antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using an anti-USP5 antibody to detect the amount of soluble USP5 at each temperature. Use a loading control to ensure equal protein loading.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
To determine the EC50 (effective concentration for 50% of maximal stabilization), perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (e.g., the temperature at which about 50% of USP5 precipitates in the vehicle control). Plot the amount of soluble USP5 against the inhibitor concentration.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Usp5-IN-1 versus direct USP5 knockdown: a comparative analysis.
Introduction
Ubiquitin-Specific Protease 5 (USP5), also known as Isopeptidase T, is a crucial deubiquitinating enzyme (DUB) that plays a significant role in maintaining cellular homeostasis.[1][2] It primarily functions by disassembling unanchored polyubiquitin chains, which are not attached to a substrate protein, thereby recycling ubiquitin monomers for reuse in cellular processes.[1][3] Due to its involvement in various critical pathways, including DNA damage repair, cell cycle progression, and immune responses, USP5 has emerged as a significant target in drug development, particularly in oncology.[3][4][5]
Researchers looking to study or therapeutically target USP5 typically employ two distinct strategies: pharmacological inhibition using small molecules like Usp5-IN-1, or genetic suppression via methods such as siRNA- or shRNA-mediated knockdown. While both approaches aim to abrogate USP5 function, they differ fundamentally in their mechanisms, specificity, and experimental implications. This guide provides an objective comparison of this compound and direct USP5 knockdown, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and USP5 knockdown lies in their mode of action.
This compound: The Competitive Inhibitor
This compound is a selective, competitive small molecule inhibitor that specifically targets the zinc finger ubiquitin-binding domain (ZnF-UBD) of the USP5 enzyme.[6] Its mechanism involves the following steps:
-
Binding: this compound binds to the ZnF-UBD domain of USP5.
-
Competition: This binding competitively blocks the attachment of ubiquitin chains to the enzyme.[6]
-
Inhibition: By preventing ubiquitin binding, this compound allosterically inhibits the catalytic activity of USP5, hindering the hydrolysis of polyubiquitin chains.[6]
This action is typically rapid and reversible, allowing for the study of acute effects of USP5 inhibition.
USP5 Knockdown: The Genetic Depletion
Direct USP5 knockdown, commonly achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the USP5 messenger RNA (mRNA) for degradation. This process leads to a significant reduction in the synthesis of the USP5 protein. The key aspects of this mechanism are:
-
mRNA Targeting: The siRNA or shRNA sequence is designed to be complementary to the USP5 mRNA.
-
RISC Complex: The RNA molecule is incorporated into the RNA-induced silencing complex (RISC).
-
mRNA Cleavage: The RISC complex seeks out and cleaves the target USP5 mRNA, marking it for degradation.
-
Reduced Synthesis: The depletion of mRNA transcripts prevents the ribosome from translating it into new USP5 protein, leading to a loss of total cellular USP5.
This approach results in a sustained, long-term loss of the entire protein, including both its catalytic and any potential non-catalytic or scaffolding functions.
Comparative Data Presentation
The following tables summarize the key characteristics and quantitative data associated with each method.
Table 1: Qualitative Comparison
| Feature | This compound | Direct USP5 Knockdown (siRNA/shRNA) |
| Target | ZnF-UBD domain of the USP5 protein | USP5 mRNA transcript |
| Mode of Action | Competitive, allosteric inhibition of catalytic activity | Depletion of total protein via mRNA degradation |
| Onset of Effect | Rapid (minutes to hours) | Slow (24-72 hours, requires protein turnover) |
| Reversibility | Generally reversible upon compound removal | Long-lasting, requires de novo protein synthesis |
| Specificity | Selective for USP5 but potential for off-target kinase/enzyme inhibition | Potential for off-target mRNA knockdown based on sequence homology |
| Application | Studying acute effects of enzymatic inhibition, temporal control | Studying consequences of long-term protein loss, validating drug targets |
Table 2: Quantitative Experimental Data Summary
| Parameter | Method | Value/Effect | Cell Line/System | Reference |
| Inhibitory Potency | This compound | IC50: 0.8 µM - 26 µM (in vitro cleavage) | In vitro assay | [6] |
| Binding Affinity | This compound | KD: 2.8 µM (for ZnF-UBD) | In vitro assay | [6] |
| mRNA Reduction | USP5 siRNA | ~85-88% depletion of USP5 transcripts | HeLa | [7] |
| p53 Activation | USP5 Knockdown | Increase in p53-responsive reporter activity | ARN8 Melanoma | [8][9] |
| Cell Cycle Arrest | USP5 Knockdown | Increased proportion of cells in G1 phase | A549, H1299 (NSCLC) | [10] |
| Cyclin D1 Levels | USP5 Knockdown | Significant reduction in Cyclin D1 protein | U251, DBTRG-05MG (Glioblastoma) | [11] |
| Viral Replication | USP5 siRNA | 76% reduction in Semliki Forest Virus RNA | HeLa | [7] |
| Tumor Growth (in vivo) | USP5 shRNA | Significant retardation of tumor growth | LLC (in C57BL/6 mice) | [12] |
| Pathway Inhibition | This compound derivatives | Inhibition of mTORC1 and Erk1/2 pathways | HCCC9810 (Cholangiocarcinoma) | [4] |
| Pathway Inhibition | USP5 Knockdown | Inhibition of mTORC1 and Erk1/2 pathways | HCCC9810 (Cholangiocarcinoma) | [4] |
Impact on Cellular Signaling Pathways
Both pharmacological inhibition and genetic knockdown of USP5 converge on similar downstream signaling pathways, validating that the observed effects are primarily due to the loss of USP5 function. Studies have shown that the cellular consequences of using potent this compound derivatives are consistent with those of direct USP5 knockdown.[4]
Key affected pathways include:
-
p53 Tumor Suppressor Pathway: USP5 inhibition or knockdown leads to the accumulation of unanchored polyubiquitin chains. These free chains are proposed to compete with ubiquitinated p53 for proteasomal recognition, resulting in the selective stabilization and activation of p53.[8] This activation increases the transcription of p53 target genes like p21, leading to cell cycle arrest.[8]
-
Cell Cycle Progression (Cyclin D1): USP5 has been shown to deubiquitinate and stabilize Cyclin D1, a key regulator of the G1/S phase transition.[10][11][13] Both this compound and USP5 knockdown lead to increased polyubiquitination and subsequent proteasomal degradation of Cyclin D1, causing cells to arrest in the G1 phase.[10][11][14]
-
Hedgehog/Gli1 Signaling: In osteosarcoma, USP5 activates the Hedgehog pathway by deubiquitinating and stabilizing the transcription factor Gli1.[15] Suppressing USP5 function through knockdown reduces Gli1 protein levels and inhibits this oncogenic pathway.[15]
-
Immune Signaling (PD-L1): USP5 can deubiquitinate and stabilize the immune checkpoint protein PD-L1.[12] Knockdown of USP5 reduces PD-L1 protein levels, which can enhance anti-tumor immune responses by increasing the infiltration of CD8+ T cells into tumors.[12]
Detailed Experimental Protocols
USP5 Knockdown using siRNA
This protocol describes a general procedure for transiently knocking down USP5 in cultured mammalian cells.
-
Materials:
-
Mammalian cells (e.g., HeLa, A549, H1299)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
USP5-targeting siRNA and non-targeting control (siNC) siRNA (20 nM final concentration is common)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or serum-free medium
-
6-well plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 20-40 pmol of siRNA (USP5-targeting or siNC) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate cells at 37°C in a CO₂ incubator for 48-72 hours. The optimal time should be determined empirically.
-
Validation: Harvest cells for analysis. Assess knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western Blotting.
-
Western Blotting for Protein Level Analysis
This protocol is used to verify the depletion of USP5 protein post-knockdown or to analyze downstream targets like p53 and Cyclin D1.
-
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP5, anti-Cyclin D1, anti-p53, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour in blocking buffer. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of USP5 inhibition on cell cycle distribution.
-
Materials:
-
Treated cells (either with this compound or post-knockdown)
-
PBS, Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
-
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The G1, S, and G2/M populations can be quantified using analysis software.
-
Conclusion
Both this compound and direct USP5 knockdown are powerful tools for investigating the function of USP5. While they often produce consistent downstream effects on cellular pathways like p53 activation and cell cycle control, their underlying mechanisms are distinct.
-
This compound offers a method for rapid, reversible, and dose-dependent inhibition of USP5's catalytic activity. It is ideal for studying the acute consequences of enzymatic inhibition and for exploring the therapeutic potential of targeting USP5.
-
USP5 knockdown provides a means for sustained depletion of the USP5 protein, making it suitable for studying the long-term consequences of protein loss and for validating USP5 as a drug target.
References
- 1. structure-and-function-of-usp5-insight-into-physiological-and-pathophysiological-roles - Ask this paper | Bohrium [bohrium.com]
- 2. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. squjs.squ.edu.om [squjs.squ.edu.om]
- 8. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Frontiers | USP5 Sustains the Proliferation of Glioblastoma Through Stabilization of CyclinD1 [frontiersin.org]
- 12. USP5 facilitates non-small cell lung cancer progression through stabilization of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Usp5-IN-1 for USP5 over other DUBs
A Comparative Guide to the Selectivity of Usp5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of this compound, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5). This compound, also identified as compound 64, functions as a competitive inhibitor by targeting the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of USP5. This interaction allosterically inhibits the enzyme's catalytic activity. Below, we present experimental data on its selectivity, detailed protocols for key assays, and a visualization of a relevant biological pathway.
Data Presentation: this compound Selectivity Profile
This compound was developed to selectively target USP5. Its inhibitory activity is primarily directed at the ZnF-UBD, a domain crucial for recognizing the C-terminal diglycine motif of ubiquitin. While comprehensive screening data against a full panel of deubiquitinating enzymes (DUBs) is not publicly available, the compound has been characterized against its primary target and has shown selectivity over other structurally similar zinc-finger domains.
| Target | Assay Type | Parameter | Value (µM) | Selectivity Notes |
| USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) | KD | 2.8[1] | Primary target for binding. |
| USP5 (Full Length) | Fluorescence Competition | IC50 | 46[2] | Concentration to displace 50% of fluorescent ubiquitin. |
| USP5 Catalytic Activity | Di-ubiquitin Cleavage Assay | IC50 | 26[2] | Inhibition of K48-linked di-ubiquitin substrate cleavage. |
| Proteins with homologous ZnF-UBD | Not Specified | Fold Selectivity | >30-fold | Selective over nine other proteins with similar ZnF-UBD domains. Specific data for individual DUBs is not available.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity and potency.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity (KD)
This assay quantifies the binding affinity between this compound and the USP5 ZnF-UBD.
-
Instrumentation : Biacore T200 (GE Health Sciences).
-
Chip Preparation : A streptavidin-conjugated SA chip is used. Biotinylated USP5 ZnF-UBD is captured onto the flow cells of the chip. An empty flow cell is used for reference subtraction.
-
Procedure :
-
Serial dilutions of this compound are prepared in a buffer solution (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20, 1% DMSO).
-
The diluted compound is injected over the chip surface at a constant flow rate (e.g., 30 µL/min).
-
Multi-cycle kinetics are used with defined contact times (60-120 seconds) and dissociation times (60-120 seconds).
-
The response units are measured to monitor the binding and dissociation.
-
-
Data Analysis : The dissociation constant (KD) is calculated by fitting the data to a steady-state affinity model using the Biacore T200 evaluation software.
Fluorescence Competition Assay for IC50
This assay measures the ability of this compound to displace a fluorescently labeled ubiquitin probe from the USP5 ZnF-UBD.
-
Materials :
-
384-well black flat-bottomed streptavidin-coated plates.
-
Biotinylated USP5 (full-length or ZnF-UBD domain).
-
N-terminally FITC-labeled Ubiquitin (FITC-Ub).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20, 1% DMSO).
-
-
Procedure :
-
Biotinylated USP5 is incubated in the wells of the streptavidin plate for 1 hour at 4°C to allow for capture.
-
Wells are washed multiple times with assay buffer to remove unbound protein.
-
A two-fold dilution series of this compound is prepared.
-
The diluted inhibitor and a fixed concentration of FITC-Ub (e.g., 0.2 µM) are added to the wells and incubated for 1 hour at 4°C.
-
Wells are washed extensively to remove unbound FITC-Ub.
-
Fluorescence is measured using a microplate reader (excitation/emission at 485/528 nm).
-
-
Data Analysis : The data is normalized to a control (DMSO only, no inhibitor). The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated using graphing software like GraphPad Prism.
In Vitro Deubiquitination Assay (Di-ubiquitin Cleavage)
This assay assesses the direct inhibitory effect of this compound on the catalytic activity of USP5 using a native di-ubiquitin substrate.
-
Principle : An internally quenched fluorophore (IQF) assay is used with a K48-linked di-ubiquitin (Ub2K48) substrate. Cleavage of the substrate by USP5 results in an increase in fluorescence.
-
Procedure :
-
Recombinant USP5 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a control) in an assay buffer for a set period (e.g., 30 minutes).
-
The enzymatic reaction is initiated by the addition of the Ub2K48 substrate.
-
The reaction is monitored in real-time by measuring the increase in fluorescence in a plate reader.
-
-
Data Analysis : The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Mandatory Visualizations
USP5's Role in the p53 Signaling Pathway
USP5 has been identified as a regulator of the tumor suppressor protein p53. Knockdown of USP5 leads to the accumulation of unanchored polyubiquitin chains, which in turn inhibits the proteasomal degradation of p53, leading to its stabilization and activation of its transcriptional program.[3]
References
Comparative Efficacy of Usp5-IN-1 Across Diverse Cancer Cell Lines: A Cross-Validation Study
For Immediate Release
A comprehensive analysis of the USP5 inhibitor, Usp5-IN-1, reveals its potential as a targeted therapeutic agent in oncology. This guide provides a comparative overview of its effects across various cancer cell lines, juxtaposed with other known USP5 inhibitors, offering valuable insights for researchers and drug development professionals.
In the landscape of cancer therapeutics, the ubiquitin-proteasome system has emerged as a critical target. Ubiquitin-Specific Protease 5 (USP5), a deubiquitinating enzyme (DUB), plays a pivotal role in this pathway by rescuing proteins from degradation. In numerous cancers, the overexpression of USP5 contributes to tumor progression by preventing the degradation of oncoproteins. Consequently, the inhibition of USP5 presents a promising strategy for cancer treatment. This report details the cross-validation of a selective, allosteric inhibitor of USP5, this compound, and compares its activity with other DUB inhibitors, namely WP1130 and EOAI3402143 (G9).
Mechanism of Action: Targeting the Ubiquitin Pathway
This compound is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin binding domain (ZnF-UBD). By binding to this domain, this compound blocks the interaction between USP5 and ubiquitin, thereby inhibiting its catalytic activity and preventing the hydrolysis of polyubiquitin chains. This leads to the accumulation of polyubiquitinated proteins, including oncoproteins, flagging them for proteasomal degradation and subsequently inducing apoptosis or cell cycle arrest in cancer cells.
dot graph "USP5_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Normal Cellular Process"; bgcolor="#F1F3F4"; "Polyubiquitinated_Oncoprotein" [label="Polyubiquitinated\nOncoprotein", fillcolor="#FFFFFF"]; "USP5" [label="USP5", fillcolor="#FFFFFF"]; "Proteasomal_Degradation" [label="Proteasomal\nDegradation", fillcolor="#FFFFFF"]; "Oncoprotein_Recycling" [label="Oncoprotein\nRecycling", fillcolor="#FFFFFF"]; "Cancer_Progression" [label="Cancer Progression", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="With this compound Inhibition"; bgcolor="#F1F3F4"; "Usp5_IN_1" [label="this compound", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibited_USP5" [label="Inhibited USP5", fillcolor="#FFFFFF"]; "Enhanced_Degradation" [label="Proteasomal\nDegradation", fillcolor="#FFFFFF"]; "Apoptosis_Arrest" [label="Apoptosis / Cell Cycle Arrest", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } Figure 1: Mechanism of this compound action.
Comparative Analysis of Inhibitor Efficacy
While specific in-cell IC50 data for this compound's effect on the viability of various cancer cell lines is not yet widely published, its in vitro inhibitory concentration against USP5's catalytic activity has been determined to be 26 µM. For a comprehensive comparison, we have compiled available data on the effects of other known USP5 inhibitors, WP1130 and EOAI3402143 (G9), across different cancer cell lines.
Table 1: Comparative Efficacy of USP5 Inhibitors on Cancer Cell Viability
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / Effect | Citation(s) |
| This compound | - | - | In vitro IC50: 26 µM (catalytic activity) | [1] |
| WP1130 | Myeloid & Lymphoid Tumors | K562, others | ~0.5-2.5 µM (apoptosis induction) | [2] |
| Non-Small Cell Lung Cancer | A549, H1299 | Concentration-dependent inhibition of viability | [3] | |
| EOAI3402143 (G9) | Non-Small Cell Lung Cancer | A549, H1299 | Concentration-dependent inhibition of viability | [3] |
| Myeloma, Diffuse Large B-Cell Lymphoma | Various | Induces apoptosis | [4] |
Note: The lack of extensive, publicly available data on this compound's cellular activity necessitates further research to fully delineate its comparative efficacy.
Cross-Validation in Key Cancer Types
USP5 has been implicated in the progression of several cancers, making it a compelling therapeutic target.
Pancreatic Cancer
Studies have shown that USP5 is significantly upregulated in pancreatic ductal adenocarcinoma (PDAC) tissues.[5] Knockdown of USP5 in pancreatic cancer cell lines leads to an accumulation of polyubiquitinated proteins, cell cycle arrest, and increased apoptosis.[5][6] This suggests that inhibitors like this compound could be effective in treating this aggressive malignancy.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, USP5 has been shown to stabilize oncoproteins such as β-catenin and PD-L1, promoting tumor growth and immune evasion.[7][8] Inhibition of USP5 with compounds like WP1130 and G9 has demonstrated a reduction in cell proliferation and viability in NSCLC cell lines.[3]
Breast Cancer
USP5 promotes breast cancer cell proliferation and metastasis by stabilizing hypoxia-inducible factor 2α (HIF2α).[9] The high expression of USP5 in breast cancer tissues correlates with poor clinical outcomes, highlighting the potential therapeutic benefit of USP5 inhibition.[9]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the USP5 inhibitor (e.g., this compound, WP1130, or G9) for 48 hours. Include a vehicle-only control.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability.[10]
dot graph "Cell_Viability_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Seed Cells in 96-well Plate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate_24h" [label="Incubate 24h"]; "Treat_Cells" [label="Treat with Inhibitor"]; "Incubate_48h" [label="Incubate 48h"]; "Add_CCK8" [label="Add CCK-8 Solution"]; "Incubate_1_4h" [label="Incubate 1-4h"]; "Measure_Absorbance" [label="Measure Absorbance at 450nm"]; "Analyze_Data" [label="Calculate Viability & IC50", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Incubate_24h"; "Incubate_24h" -> "Treat_Cells"; "Treat_Cells" -> "Incubate_48h"; "Incubate_48h" -> "Add_CCK8"; "Add_CCK8" -> "Incubate_1_4h"; "Incubate_1_4h" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Analyze_Data"; } Figure 2: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a T25 flask and treat with the desired concentration of the USP5 inhibitor for 48 hours.[11]
-
Cell Collection: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[11]
Western Blotting
-
Cell Lysis: After treatment with the USP5 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP5, cleaved PARP, β-catenin, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Cell Lysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quantification" [label="Protein Quantification"]; "SDS_PAGE" [label="SDS-PAGE"]; "Transfer" [label="Protein Transfer to Membrane"]; "Blocking" [label="Blocking"]; "Primary_Ab" [label="Primary Antibody Incubation"]; "Secondary_Ab" [label="Secondary Antibody Incubation"]; "Detection" [label="Chemiluminescent Detection"]; "Analysis" [label="Data Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Quantification"; "Quantification" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Analysis"; } Figure 3: Western Blotting Workflow.
Conclusion
The available evidence strongly suggests that inhibiting USP5 is a viable strategy for combating various cancers. While direct comparative data for this compound's cellular effects is still emerging, the demonstrated efficacy of other USP5 inhibitors like WP1130 and G9 in preclinical models underscores the therapeutic potential of this target. Further investigation into the in-cell activity of this compound across a broader range of cancer cell lines is warranted to fully establish its position as a lead candidate for clinical development. This guide provides a foundational framework for such comparative studies, offering standardized protocols and a summary of the current understanding of USP5 inhibition in oncology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EOAI3402143 | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The deubiquitinating enzyme USP5 promotes pancreatic cancer via modulating cell cycle regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Overexpression of USP5 contributes to tumorigenesis in non-small cell lung cancer via the stabilization of β-catenin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USP5 promotes breast cancer cell proliferation and metastasis by stabilizing HIF2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Usp5-IN-1 and its Synthetic Derivatives: A Comparative Analysis for Researchers
In the landscape of targeted cancer therapy, the deubiquitinase USP5 has emerged as a compelling target due to its critical roles in cellular processes such as DNA damage repair, immune response, and oncogenesis.[1] This guide provides a comparative overview of the selective USP5 inhibitor, Usp5-IN-1, and its more recently developed synthetic derivatives, offering researchers and drug development professionals a data-driven analysis of their performance and methodologies for their evaluation.
Performance Comparison: this compound vs. Synthetic Derivatives
This compound is a selective, competitive inhibitor that targets the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5.[2] It has a dissociation constant (KD) of 2.8 μM and has been shown to inhibit the cleavage of Lys48-linked diubiquitin substrates in vitro.[2][3] The in vitro inhibitory concentration (IC50) of this compound has been reported to be 0.8 μM and 26 μM on different diubiquitin substrates.[2]
Recent research has focused on enhancing the therapeutic potential of this compound by improving its cell membrane penetration and inhibitory activity. A study detailing the synthesis of fifteen derivatives of this compound identified two compounds, 1a and 1h , with significantly enhanced performance against cholangiocarcinoma cells.[1] While specific IC50 values for these derivatives are not yet publicly available, the study reported their enhanced inhibitory effects on USP5 deubiquitinase activity and superior ability to inhibit cancer cell proliferation and metastasis compared to the parent compound.[1] In silico studies further indicated that compounds 1a and 1h possess lower binding free energies and larger octanol-water partition coefficients, suggesting a stronger affinity for USP5 and improved cell membrane permeability.[1]
| Compound | Target Domain | KD (μM) | IC50 (μM) | Cellular Activity | Key Advantages |
| This compound | USP5 ZnF-UBD | 2.8[2][3] | 0.8 / 26 (substrate dependent)[2] | Validated in vitro activity[1] | High selectivity for USP5[1] |
| Derivative 1a | USP5 ZnF-UBD | Not Reported | Enhanced vs. This compound[1] | Enhanced inhibition of proliferation and metastasis in cholangiocarcinoma cells[1] | Improved cell membrane penetration and stronger affinity for USP5[1] |
| Derivative 1h | USP5 ZnF-UBD | Not Reported | Enhanced vs. This compound[1] | Enhanced inhibition of proliferation and metastasis in cholangiocarcinoma cells[1] | Improved cell membrane penetration and stronger affinity for USP5[1] |
Experimental Protocols
Herein are detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
USP5 Deubiquitinase Inhibition Assay
This assay is designed to measure the enzymatic activity of USP5 and the inhibitory potential of test compounds.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by USP5 results in a fluorescent signal that can be quantified.
Protocol:
-
Recombinant human USP5 protein is pre-incubated with the test compound (e.g., this compound or its derivatives) at various concentrations in an appropriate assay buffer. A no-inhibitor control is included.
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The reaction is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
The fluorescence intensity is measured using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (EdU Incorporation)
This assay assesses the effect of USP5 inhibitors on the proliferation of cancer cells.
Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. Detection of EdU through a click chemistry reaction allows for the quantification of proliferating cells.
Protocol:
-
Cholangiocarcinoma cells (e.g., HCCC9810) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the USP5 inhibitor or a vehicle control for a desired duration (e.g., 24-72 hours).
-
EdU is added to the cell culture medium and incubated for a few hours to allow for its incorporation into newly synthesized DNA.
-
Cells are then fixed, permeabilized, and the incorporated EdU is detected by a fluorescently labeled azide through a click reaction.
-
The cell nuclei are counterstained with a DNA stain (e.g., DAPI).
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or high-content imaging.
Cell Metastasis Assay (Transwell Invasion Assay)
This assay evaluates the impact of USP5 inhibitors on the invasive potential of cancer cells.
Principle: The assay uses a two-chamber system where the upper and lower chambers are separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). The ability of cells to invade through this barrier towards a chemoattractant is measured.
Protocol:
-
The upper chamber of the Transwell insert is coated with Matrigel.
-
Cancer cells, pre-treated with the USP5 inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is quantified by microscopy.
Determination of Octanol-Water Partition Coefficient (logP)
This method is used to estimate the lipophilicity and thus the potential cell membrane permeability of a compound.
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this ratio is logP.
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The logP value is calculated as log10([concentration in octanol] / [concentration in water]).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the context in which this compound and its derivatives operate, the following diagrams illustrate the key signaling pathways influenced by USP5 and a typical experimental workflow for inhibitor evaluation.
Caption: USP5's role in Wnt/β-catenin and potential role in NF-κB signaling.
Caption: Workflow for the evaluation of novel USP5 inhibitors.
References
Validating the Downstream Effects of Usp5-IN-1 on mTORC1 and Erk1/2 Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Ubiquitin-Specific Protease 5 (USP5) inhibitor, Usp5-IN-1, and its alternatives, with a focus on their downstream effects on the mTORC1 and Erk1/2 signaling pathways. The information presented is based on currently available experimental data.
Introduction to USP5 Inhibition
Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a critical role in cellular processes by cleaving polyubiquitin chains from substrate proteins, thereby rescuing them from degradation.[1][2] Dysregulation of USP5 has been implicated in the progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] USP5 inhibitors block this activity, leading to the accumulation of polyubiquitinated proteins and subsequent downstream cellular effects.[1] This guide focuses on validating the downstream effects of a specific USP5 inhibitor, this compound, and its derivatives on two key signaling pathways often dysregulated in cancer: mTORC1 and Erk1/2.
This compound and its Derivatives: Direct Evidence of mTORC1 and Erk1/2 Inhibition
Recent research has provided direct evidence for the impact of this compound derivatives on the mTORC1 and Erk1/2 pathways. A study by Wang et al. (2023) demonstrated that two derivatives of this compound, compounds 1a and 1h , significantly inhibit both mTORC1 and Erk1/2 signaling in HCCC9810 cholangiocarcinoma cells.[3] Notably, this inhibitory effect was consistent with the results observed following direct knockdown of USP5, suggesting that the pathway modulation is a direct consequence of USP5 inhibition.[3]
These derivatives were developed to improve upon the parent compound, this compound, which had unverified cell membrane penetration and intracellular activity.[3] In-silico studies indicated that compounds 1a and 1h have a stronger affinity for USP5 and improved cell membrane penetration compared to this compound.[3]
Alternative USP5 Inhibitors: An Unexplored Frontier for mTORC1 and Erk1/2 Modulation
While other USP5 inhibitors have been developed, their specific effects on the mTORC1 and Erk1/2 pathways are not as well-documented in publicly available literature. This represents a significant knowledge gap and an opportunity for further research.
-
WP1130: This compound is a known deubiquitinase inhibitor that targets USP5, USP9x, USP14, and UCH37.[4] Current research on WP1130 has primarily focused on its ability to induce apoptosis and its effects on the stability of proteins such as p53.[4][5] There is currently no direct evidence from the searched literature to suggest that WP1130 modulates the mTORC1 or Erk1/2 pathways.
-
EOAI3402143: This is another deubiquitinase inhibitor with activity against Usp9x, Usp24, and Usp5.[6][7] Studies have shown that EOAI3402143 can induce apoptosis in tumor cells and suppress tumor growth in vivo.[7] However, its specific impact on mTORC1 and Erk1/2 signaling remains to be elucidated.
Data Presentation: A Comparative Overview
The following tables summarize the available data on the effects of this compound and its alternatives on the mTORC1 and Erk1/2 pathways.
Table 1: Effects of this compound and its Derivatives on mTORC1 and Erk1/2 Signaling
| Compound | Target(s) | Effect on mTORC1 Pathway | Effect on Erk1/2 Pathway | Cell Type |
| This compound Derivative 1a | USP5 | Inhibition | Inhibition | HCCC9810 (Cholangiocarcinoma)[3] |
| This compound Derivative 1h | USP5 | Inhibition | Inhibition | HCCC9810 (Cholangiocarcinoma)[3] |
Table 2: Alternative USP5 Inhibitors and their Known Effects
| Compound | Target(s) | Effect on mTORC1 Pathway | Effect on Erk1/2 Pathway |
| WP1130 | USP5, USP9x, USP14, UCH37[4] | Not Reported | Not Reported |
| EOAI3402143 | Usp5, Usp9x, Usp24[6][7] | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the cellular mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: USP5-mTORC1 Signaling Pathway.
Caption: USP5-Erk1/2 Signaling Pathway.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Western Blot Analysis of mTORC1 and Erk1/2 Pathway Activation
This protocol provides a detailed methodology for assessing the phosphorylation status of key proteins in the mTORC1 and Erk1/2 pathways.
1. Cell Lysis and Protein Extraction:
-
Culture HCCC9810 cells (or other relevant cell lines) to 70-80% confluency.
-
Treat cells with this compound, its derivatives, or alternative inhibitors at desired concentrations and time points. Include a vehicle-treated control.
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control.
-
Compare the normalized values of the treated samples to the vehicle control to determine the effect of the inhibitors.
Conclusion
The available evidence strongly indicates that derivatives of the USP5 inhibitor, this compound, can effectively inhibit the mTORC1 and Erk1/2 signaling pathways in cancer cells. This provides a solid rationale for further investigation of these compounds as potential anti-cancer agents. In contrast, the effects of other USP5 inhibitors, such as WP1130 and EOAI3402143, on these specific pathways have not yet been reported in the literature, highlighting a critical area for future research. The experimental protocols and workflows provided in this guide offer a framework for researchers to validate these findings and to explore the downstream consequences of USP5 inhibition in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide: In-Silico vs. In-Vitro Binding Affinity of Usp5-IN-1 to USP5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the computationally predicted (in-silico) and experimentally determined (in-vitro) binding affinity of the inhibitor Usp5-IN-1 to its target, Ubiquitin Specific Protease 5 (USP5). Understanding both aspects is crucial for the rational design and development of potent and selective USP5 inhibitors.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound to different constructs of the USP5 protein, as determined by various experimental methods. To date, specific in-silico binding free energy values for this compound have not been prominently published; therefore, this guide outlines a common computational approach for such a prediction.
| Binding Parameter | Target Protein | Value (µM) | Method |
| In-Vitro | |||
| Dissociation Constant (KD) | USP5 ZnF-UBD | 2.8 | Surface Plasmon Resonance (SPR) |
| Dissociation Constant (KD) | Full-Length USP5 | 8 ± 2 | Surface Plasmon Resonance (SPR) |
| IC50 | USP5 ZnF-UBD | 7 ± 2 | Fluorescence Competition Assay |
| IC50 | Full-Length USP5 | 46 ± 15 | Fluorescence Competition Assay |
| In-Silico | |||
| Binding Affinity (Predicted) | USP5 ZnF-UBD | Not Reported | Molecular Docking & MM/GBSA |
Experimental and Computational Protocols
In-Vitro Binding Affinity Determination
1. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
-
Principle: The assay measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over an immobilized ligand (USP5 protein). This change is proportional to the mass of the analyte binding to the ligand.
-
Experimental Protocol:
-
Immobilization: Recombinant human USP5 protein (either the ZnF-UBD domain or the full-length protein) is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of this compound are injected over the sensor surface. The association and dissociation of the inhibitor are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
2. Fluorescence Polarization (FP) Competition Assay
This method measures the displacement of a fluorescently labeled ligand from its protein target by a competitive inhibitor.
-
Principle: A fluorescently labeled ubiquitin probe, when bound to the larger USP5 protein, tumbles slowly in solution, resulting in a high fluorescence polarization signal. When this compound displaces the fluorescent probe, the smaller, faster-tumbling probe exhibits a low polarization signal.
-
Experimental Protocol:
-
Reaction Mixture: A fixed concentration of USP5 protein (ZnF-UBD or full-length) and a fluorescently labeled ubiquitin probe are incubated together.
-
Inhibitor Titration: Increasing concentrations of this compound are added to the reaction mixture.
-
Measurement: The fluorescence polarization is measured at each inhibitor concentration.
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the curve to a dose-response model.
-
In-Silico Binding Affinity Prediction
Molecular Docking and Binding Free Energy Calculation
-
Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Subsequent calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can then estimate the binding free energy.
-
Computational Protocol:
-
Protein and Ligand Preparation: The 3D crystal structure of the USP5 ZnF-UBD (e.g., PDB ID: 2G45) is prepared by adding hydrogen atoms, assigning charges, and minimizing the energy. The 3D structure of this compound is similarly prepared.
-
Molecular Docking: Docking software (e.g., AutoDock, Glide) is used to predict the binding pose of this compound within the ubiquitin-binding site of the USP5 ZnF-UBD. The docking grid is typically centered on the known binding site of ubiquitin.
-
Binding Free Energy Calculation (MM/GBSA): The docked pose is used as the starting point for molecular dynamics simulations. The binding free energy (ΔGbind) is then calculated using the MM/GBSA method, which considers van der Waals interactions, electrostatic interactions, and solvation energies.
-
Visualizations
Caption: Workflow comparing in-silico and in-vitro methods.
Caption: USP5's role in key signaling pathways.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Usp5-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal of Usp5-IN-1, a potent deubiquitinase USP5 inhibitor.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plans: Handling and Storage
Proper operational procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Receiving and Unpacking | Inspect packaging for any signs of damage upon receipt. Wear appropriate PPE while unpacking. |
| Preparation of Solutions | Solutions are typically prepared in dimethyl sulfoxide (DMSO).[1][2] Handle the solid compound in a fume hood. Use appropriate volumetric glassware and ensure the compound is fully dissolved. |
| Storage | Store the solid compound at -20°C for long-term stability.[1][3] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2] Avoid repeated freeze-thaw cycles. |
| Spill Management | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if the spill involves a powder. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal. |
First Aid Measures
In the event of accidental exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect solutions containing this compound in a labeled, sealed, and chemical-resistant container. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of used gloves, lab coats, and other contaminated PPE as hazardous waste. |
Experimental Protocols and Visualizations
To provide a comprehensive understanding of the context in which this compound is used, the following sections detail a representative experimental workflow and the relevant biological signaling pathway.
General Experimental Workflow for a Small Molecule Inhibitor
The following diagram illustrates a typical workflow for screening and characterizing a small molecule inhibitor like this compound. This process generally involves initial high-throughput screening to identify hits, followed by more detailed secondary assays to confirm activity and determine potency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
